molecular formula C4H5N3OS B1527728 5-Aminoisothiazole-4-carboxamide CAS No. 1421637-53-7

5-Aminoisothiazole-4-carboxamide

Cat. No.: B1527728
CAS No.: 1421637-53-7
M. Wt: 143.17 g/mol
InChI Key: RLGGZUAKRFPJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminoisothiazole-4-carboxamide is a useful research compound. Its molecular formula is C4H5N3OS and its molecular weight is 143.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Aminoisothiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminoisothiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-1,2-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c5-3(8)2-1-7-9-4(2)6/h1H,6H2,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGGZUAKRFPJGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421637-53-7
Record name 5-Aminoisothiazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Data Analysis of 5-Aminoisothiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The structural confirmation of 5-Aminoisothiazole-4-carboxamide is paramount, particularly to distinguish it from its more commonly reported isomer, 5-aminothiazole-4-carboxamide. The arrangement of the sulfur and nitrogen atoms within the five-membered ring profoundly influences the electronic environment and, consequently, the spectral output. This guide will delve into the nuanced interpretation required to confidently identify this specific isothiazole derivative.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 5-Aminoisothiazole-4-carboxamide in a suitable deuterated solvent, such as DMSO-d₆, is expected to exhibit distinct signals corresponding to the amino, amide, and isothiazole ring protons.

Rationale for Experimental Choices

The selection of DMSO-d₆ as the solvent is a strategic choice. Its ability to form hydrogen bonds will help in resolving the labile protons of the amino and amide groups, which might otherwise exchange too rapidly or be broadened in other solvents. Furthermore, its high boiling point and ability to dissolve a wide range of organic compounds make it a versatile choice for NMR analysis. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution, which is crucial for unambiguous peak assignment in heterocyclic systems.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-NH₂ (Amino)~ 7.0 - 7.5Broad singlet2H
-CONH₂ (Amide)~ 7.5 - 8.0Two broad singlets1H + 1H
C3-H (Isothiazole ring)~ 8.0 - 8.5Singlet1H
Interpretation and Scientific Justification

The predicted chemical shifts are based on the analysis of structurally similar compounds, particularly derivatives of 5-aminoisothiazole-4-carboxylic acid. A study on the synthesis and spectral characterization of 3-methyl-5-aminoisothiazole-4-carboxylic acid amides provides valuable comparative data.[1]

  • -NH₂ Protons: The amino group protons are expected to appear as a broad singlet in the region of δ 7.0-7.5 ppm. This broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with residual water in the solvent. Their chemical shift is downfield due to the electron-withdrawing nature of the isothiazole ring.

  • -CONH₂ Protons: The two protons of the primary amide group are diastereotopic and are therefore expected to appear as two separate broad singlets, typically in the range of δ 7.5-8.0 ppm. The restricted rotation around the C-N bond of the amide contributes to their distinct chemical environments.

  • C3-H Proton: The lone proton on the isothiazole ring at the C3 position is anticipated to be the most downfield signal, appearing as a sharp singlet around δ 8.0-8.5 ppm. Its significant downfield shift is attributed to the strong deshielding effects of the adjacent sulfur atom and the overall aromatic character of the heterocyclic ring.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Aminoisothiazole-4-carboxamide in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-12 ppm.

    • Employ a 30-degree pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase-correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as an internal reference.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve sample in DMSO-d6 acq1 Acquire FID on 400 MHz NMR prep1->acq1 proc1 Fourier Transform acq1->proc1 proc2 Phase Correction proc1->proc2 proc3 Referencing to Solvent Peak proc2->proc3 an1 Identify Chemical Shifts proc3->an1 an2 Determine Multiplicity an1->an2 an3 Measure Integration an2->an3 an4 Assign Peaks to Protons an3->an4

Caption: Workflow for ¹H NMR analysis of 5-Aminoisothiazole-4-carboxamide.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of 5-Aminoisothiazole-4-carboxamide will show distinct signals for the carbonyl carbon and the three carbons of the isothiazole ring.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide)~ 165 - 170
C5 (Isothiazole ring)~ 155 - 160
C3 (Isothiazole ring)~ 145 - 150
C4 (Isothiazole ring)~ 115 - 120
Interpretation and Scientific Justification

The predicted chemical shifts are based on general principles of ¹³C NMR and data from related heterocyclic systems. The electronegativity of the nitrogen and sulfur atoms, along with the electron-donating and -withdrawing effects of the substituents, dictates the chemical shifts of the ring carbons.

  • C=O Carbon: The carbonyl carbon of the amide is expected to be the most downfield signal, appearing in the typical range for amide carbonyls (δ 165-170 ppm).

  • C5 Carbon: The C5 carbon, being directly attached to the electron-donating amino group, is predicted to be significantly downfield (δ 155-160 ppm).

  • C3 Carbon: The C3 carbon, adjacent to the sulfur atom, is also expected to be downfield (δ 145-150 ppm) due to the influence of the heteroatom.

  • C4 Carbon: The C4 carbon, bonded to the electron-withdrawing carboxamide group, will likely be the most upfield of the ring carbons (δ 115-120 ppm).

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer with a 5 mm probe.

  • Acquisition Parameters:

    • Employ a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use a 45-degree pulse angle.

    • Set a relaxation delay of 2-3 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Processing: Apply a Fourier transform, phase-correct the spectrum, and reference it to the DMSO-d₆ solvent peak (δ 39.52 ppm).

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5-Aminoisothiazole-4-carboxamide will be characterized by absorption bands corresponding to the N-H bonds of the amino and amide groups, the C=O bond of the amide, and the vibrations of the isothiazole ring.

Predicted IR Absorption Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amino, asymmetric)~ 3400Medium
N-H Stretch (Amino, symmetric)~ 3300Medium
N-H Stretch (Amide)~ 3200Medium, broad
C=O Stretch (Amide)~ 1660 - 1680Strong
N-H Bend (Amino)~ 1600 - 1640Medium
C=N Stretch (Isothiazole ring)~ 1500 - 1550Medium
Interpretation and Scientific Justification
  • N-H Stretches: The primary amino group will exhibit two distinct N-H stretching bands, an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. The primary amide will also show N-H stretching, which may overlap with the amino stretches but is often broader due to more extensive hydrogen bonding.

  • C=O Stretch: A strong absorption band in the region of 1660-1680 cm⁻¹ is a clear indicator of the amide carbonyl group. Its position is influenced by conjugation with the isothiazole ring.

  • N-H Bend: The bending vibration of the N-H bonds in the primary amino group typically appears in the 1600-1640 cm⁻¹ region.

  • Ring Vibrations: The isothiazole ring will have characteristic C=N and C=C stretching vibrations in the fingerprint region of the spectrum, typically between 1400 and 1600 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a solid sample by mixing a small amount of 5-Aminoisothiazole-4-carboxamide with dry potassium bromide (KBr) and pressing it into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

IR Spectroscopy Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Prepare KBr pellet or use ATR acq1 Record spectrum on FTIR prep1->acq1 proc1 Background Subtraction acq1->proc1 an1 Identify Key Absorption Bands proc1->an1 an2 Assign Bands to Functional Groups an1->an2

Caption: Workflow for FTIR analysis of 5-Aminoisothiazole-4-carboxamide.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation.

Predicted Mass Spectral Data
  • Molecular Ion (M⁺): m/z = 143.01

  • Major Fragments: Predictions include the loss of the carboxamide group (-CONH₂), the amino group (-NH₂), and fragmentation of the isothiazole ring.

Interpretation and Scientific Justification
  • Molecular Ion Peak: The molecular weight of 5-Aminoisothiazole-4-carboxamide (C₄H₅N₃OS) is 143.17 g/mol . A high-resolution mass spectrum should show a molecular ion peak at approximately m/z 143.01.

  • Fragmentation Pattern: The fragmentation of the molecule under electron ionization (EI) or electrospray ionization (ESI) is expected to follow predictable pathways.

    • Loss of Amide Radical: A common fragmentation pathway for primary amides is the loss of the CONH₂ radical, which would result in a fragment ion at m/z 99.

    • Ring Fragmentation: Isothiazole rings can undergo complex fragmentation, often involving the loss of small molecules like HCN or CS.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., ESI or EI) and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway consistent with the structure.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the structural elucidation and confirmation of 5-Aminoisothiazole-4-carboxamide. By combining predictive analysis based on sound chemical principles with data from closely related compounds, researchers can confidently interpret the NMR, IR, and MS spectra of this important heterocyclic molecule. The detailed experimental protocols further serve as a practical guide for obtaining high-quality spectral data. This in-depth approach underscores the power of modern spectroscopic techniques in advancing chemical research and drug development.

References

  • Burak, K., & Machoń, Z. (1992). Synthesis of isothiazole derivatives with potential biological activity. Pharmazie, 47(7), 492-495.

Sources

A Comprehensive Theoretical Framework for the Elucidation of 5-Aminoisothiazole-4-carboxamide's Physicochemical Profile

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Advanced Computational Research in Drug Discovery

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

5-Aminoisothiazole-4-carboxamide stands as a heterocyclic scaffold of significant interest in medicinal chemistry, yet a comprehensive theoretical characterization of its electronic structure, reactivity, and spectroscopic signatures is notably absent from the current literature. This guide, therefore, presents a robust and detailed theoretical framework for the complete computational analysis of 5-aminoisothiazole-4-carboxamide. By leveraging Density Functional Theory (DFT) and other advanced computational methods, we outline a systematic approach to predict its molecular geometry, electronic properties, vibrational modes, and reactivity descriptors. This document is intended to serve as a technical guide for researchers, scientists, and drug development professionals, providing both the foundational principles and step-by-step protocols necessary to conduct a thorough in-silico investigation. The methodologies detailed herein are grounded in established practices for analogous heterocyclic systems and aim to provide a predictive foundation for future experimental work, thereby accelerating the drug discovery and development process.

Introduction: The Rationale for a Theoretical Deep Dive

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The strategic placement of amino and carboxamide functional groups, as seen in 5-aminoisothiazole-4-carboxamide, suggests a molecule with a rich electronic landscape and the potential for diverse intermolecular interactions. These are key features for molecular recognition by biological targets. Despite its potential, to the best of our knowledge, a dedicated theoretical investigation of 5-aminoisothiazole-4-carboxamide has not been reported.

Computational chemistry offers a powerful lens through which to dissect the intrinsic properties of a molecule, providing insights that are often difficult or impossible to obtain through experimental means alone. A thorough theoretical study can predict the molecule's three-dimensional structure, its reactivity hotspots, its spectroscopic fingerprint, and its potential for intermolecular interactions. This information is invaluable for understanding its structure-activity relationships (SAR) and for the rational design of new derivatives with enhanced therapeutic properties.

This whitepaper outlines a comprehensive computational protocol for the theoretical characterization of 5-aminoisothiazole-4-carboxamide. The proposed workflow is designed to be a self-validating system, where computational predictions can be cross-referenced with future experimental data to build a complete and accurate physicochemical profile of the molecule.

Foundational Computational Methodology: A Protocol for Rigorous Analysis

The accuracy of any theoretical study is contingent upon the appropriateness of the chosen computational methods. For a molecule like 5-aminoisothiazole-4-carboxamide, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.

Recommended Computational Protocol

The following step-by-step protocol is recommended for the theoretical analysis of 5-aminoisothiazole-4-carboxamide:

  • Software Selection: All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Initial Structure Generation: The initial 3D structure of 5-aminoisothiazole-4-carboxamide can be built using any molecular modeling software.

  • Geometry Optimization and Frequency Analysis:

    • Method: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) is a robust and widely used functional for organic molecules.

    • Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for accurately modeling the lone pairs and potential hydrogen bonding interactions.

    • Procedure: Perform a full geometry optimization without any symmetry constraints. Following optimization, a frequency calculation at the same level of theory should be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Solvation Effects: To model the behavior of the molecule in a biological environment, it is advisable to perform calculations in a solvent. The polarizable continuum model (PCM) can be used to simulate the effects of a solvent such as water or DMSO.

  • Further Analysis: Once the optimized geometry is obtained, a range of electronic and spectroscopic properties can be calculated, as detailed in the subsequent sections.

Molecular and Electronic Structure: Unveiling the Intrinsic Properties

A deep understanding of the molecular and electronic structure of 5-aminoisothiazole-4-carboxamide is fundamental to predicting its behavior.

Optimized Geometric Parameters

The geometry optimization will yield the most stable three-dimensional arrangement of the atoms. Key parameters to analyze include:

  • Bond Lengths: The lengths of the bonds within the isothiazole ring and the carboxamide and amino substituents.

  • Bond Angles: The angles between adjacent bonds, which determine the overall shape of the molecule.

  • Dihedral Angles: The torsional angles that describe the orientation of the substituents relative to the ring.

A comparison of these calculated parameters with experimental data from X-ray crystallography (if available for similar structures) can validate the chosen level of theory.

Table 1: Predicted Key Geometric Parameters for 5-Aminoisothiazole-4-carboxamide (Hypothetical Data)

ParameterBond/AtomsPredicted Value (Å or °)
Bond LengthC4-C5~1.40
C4-C(O)~1.48
C5-N(H2)~1.36
C=O~1.23
Bond AngleN-C4-C5~115
C4-C5-N~112
Dihedral AngleC5-C4-C(O)-N~10
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions.[1]

  • HOMO: The outermost orbital containing electrons. Its energy is related to the ionization potential and its distribution indicates the regions of the molecule that are most likely to donate electrons in a reaction (nucleophilic sites).

  • LUMO: The innermost orbital devoid of electrons. Its energy is related to the electron affinity and its distribution indicates the regions of the molecule that are most likely to accept electrons (electrophilic sites).

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

FMO_Concept cluster_0 Molecular Orbitals cluster_1 Reactivity Implications HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO ΔE = E_LUMO - E_HOMO (Energy Gap) Nucleophilicity Electron Donor (Nucleophile) HOMO->Nucleophilicity Governs Nucleophilicity LUMO+1 LUMO+1 Electrophilicity Electron Acceptor (Electrophile) LUMO->Electrophilicity Governs Electrophilicity HOMO-1 HOMO-1

Caption: Conceptual Diagram of Frontier Molecular Orbitals (FMOs).

Molecular Electrostatic Potential (MEP) Surface

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons.

  • Red Regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms (e.g., oxygen and nitrogen).

  • Blue Regions: Indicate areas of positive electrostatic potential, which are susceptible to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms.

  • Green Regions: Represent areas of neutral potential.

For 5-aminoisothiazole-4-carboxamide, the MEP surface is expected to show a negative potential around the oxygen and nitrogen atoms of the carboxamide group and the nitrogen of the amino group, as well as the nitrogen and sulfur atoms of the isothiazole ring. A positive potential is anticipated around the hydrogen atoms of the amino and amide groups.

Predicted Spectroscopic Signatures: A Guide for Experimental Validation

Theoretical calculations can predict the spectroscopic properties of a molecule, which can then be used to guide and interpret experimental spectroscopic analyses.

Vibrational Spectroscopy (IR and Raman)

A frequency calculation provides the theoretical vibrational spectrum of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration.

  • Key Vibrational Modes: For 5-aminoisothiazole-4-carboxamide, key vibrational modes to look for include:

    • N-H stretching vibrations of the amino and amide groups.

    • C=O stretching of the carboxamide group.

    • C-N stretching vibrations.

    • Vibrations of the isothiazole ring.

It is standard practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors in the calculations.[1]

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated shifts, when referenced to a standard like tetramethylsilane (TMS), can be directly compared with experimental NMR spectra.

UV-Visible Spectroscopy

Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectrum of the molecule. This analysis provides information about the energies of electronic transitions, the corresponding wavelengths of maximum absorption (λmax), and the oscillator strengths (a measure of the transition probability).

Reactivity Profile: Predicting Chemical Behavior

DFT calculations can also provide a suite of reactivity descriptors that quantify the chemical reactivity of a molecule.

Global Reactivity Descriptors

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated:

  • Ionization Potential (I) ≈ -E_HOMO

  • Electron Affinity (A) ≈ -E_LUMO

  • Electronegativity (χ) = (I + A) / 2

  • Chemical Hardness (η) = (I - A) / 2

  • Chemical Softness (S) = 1 / (2η)

  • Electrophilicity Index (ω) = χ² / (2η)

Table 2: Global Reactivity Descriptors and Their Significance

DescriptorFormulaSignificance
Ionization Potential (I)-E_HOMOEnergy required to remove an electron.
Electron Affinity (A)-E_LUMOEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)χ² / (2η)A measure of the electrophilic character.

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different derivatives.

A Self-Validating Experimental Workflow

The true power of theoretical studies is realized when they are integrated with experimental work. The following workflow illustrates how computational predictions can guide and be validated by experimental data.

Workflow cluster_0 Computational Arm cluster_1 Experimental Arm cluster_2 Outcome Theoretical_Study Theoretical Study of 5-Aminoisothiazole-4-carboxamide Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) FMO, MEP, NBO Analysis Spectroscopic Prediction (IR, NMR, UV-Vis) Reactivity Descriptor Calculation Spectroscopy Spectroscopic Characterization (FT-IR, NMR, UV-Vis) Theoretical_Study:f3->Spectroscopy Guides Interpretation Reactivity_Study Experimental Reactivity and Biological Assays Theoretical_Study:f4->Reactivity_Study Predicts Behavior Synthesis Synthesis of 5-Aminoisothiazole-4-carboxamide Synthesis->Spectroscopy Synthesis->Reactivity_Study Spectroscopy->Theoretical_Study:f3 Validates Predictions Validated_Model Validated Physicochemical Profile and Predictive Model Spectroscopy->Validated_Model Reactivity_Study->Theoretical_Study:f4 Confirms Reactivity Reactivity_Study->Validated_Model

Caption: Integrated Computational-Experimental Workflow.

Conclusion: A Roadmap for Future Research

This whitepaper has laid out a comprehensive theoretical framework for the in-depth characterization of 5-aminoisothiazole-4-carboxamide. While direct computational studies on this molecule are currently unavailable, the methodologies detailed herein, based on established practices for similar heterocyclic systems, provide a clear roadmap for future research. By following this guide, researchers can generate a wealth of predictive data on the structural, electronic, spectroscopic, and reactive properties of 5-aminoisothiazole-4-carboxamide. This in-silico-first approach will not only provide fundamental insights into the nature of this promising scaffold but will also serve as a powerful tool to guide the synthesis and evaluation of its derivatives in the pursuit of novel therapeutic agents. The integration of these theoretical studies with experimental validation will undoubtedly accelerate the translation of this molecule from a chemical entity to a potential drug candidate.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2023). PLoS ONE. [Link]

  • Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. (2021). RSC Advances. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. [Link]

  • Short and efficient synthesis of 5-aminothiazole-4-carboxamide. (2014). ResearchGate. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). Molecules. [Link]

  • The Chemistry of 5-aminothiazole and its derivatives. (n.d.). Khurnia Krisna Puji Pamungkas. [Link]

  • Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. (2023). CrystEngComm. [Link]

  • Geometry and vibrational analysis of 2-amino thiazole - quantum chemical study. (2014). ResearchGate. [Link]

  • DFT Studies on Optimized Geometries for Thiazole Derivatives. (n.d.). Asian Publication Corporation. [Link]

  • Synthesis, in vitro-antimicrobial investigation, molecular docking, and DFT studies of novel bis-thiazole derivatives. (2024). Synthetic Communications. [Link]

  • Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. (2015). ResearchGate. [Link]

Sources

The Enigmatic Reactivity of the 5-Aminoisothiazole Scaffold: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 24, 2026 – Long recognized for its prevalence in pharmaceuticals and agrochemicals, the 5-aminoisothiazole ring system presents a unique and often underexplored landscape of chemical reactivity. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a cursory overview to provide a foundational understanding of the core reactivity of this privileged heterocyclic scaffold. By elucidating the interplay of its electronic and structural features, this document aims to empower chemists to harness the full synthetic potential of 5-aminoisothiazole derivatives.

Introduction: Unveiling the Electronic Character of 5-Aminoisothiazole

The 5-aminoisothiazole ring is a five-membered heteroaromatic system characterized by the presence of adjacent sulfur and nitrogen atoms. The introduction of a potent electron-donating amino group at the C5 position profoundly influences the electron density distribution within the ring, thereby dictating its reactivity towards various reagents. This guide will explore the consequences of this substitution pattern on electrophilic and nucleophilic substitution reactions, the reactivity of the exocyclic amino group, and the potential for metal-catalyzed cross-coupling, among other transformations. A thorough understanding of these fundamental principles is paramount for the rational design and synthesis of novel 5-aminoisothiazole-containing molecules with desired biological or material properties.

Tautomerism: The Amino-Imino Equilibrium

A critical consideration in the chemistry of 5-aminoisothiazole is the potential for amino-imino tautomerism. The equilibrium between the generally more stable amino form and the imino tautomer can be influenced by factors such as substitution patterns and the surrounding environment (solvent, pH). Computational studies on related aminothiazole systems suggest that the amino form is typically predominant.[1] However, the transient formation of the imino tautomer can provide alternative reaction pathways, a factor that must be considered when designing synthetic strategies.

Caption: Prototropic equilibrium between the amino and imino tautomers of 5-aminoisothiazole.

Electrophilic Aromatic Substitution: A Tale of Two Positions

The electron-rich nature of the 5-aminoisothiazole ring makes it susceptible to electrophilic attack. The directing influence of the powerful ortho-, para-directing amino group, combined with the inherent electronic properties of the isothiazole nucleus, leads to a fascinating regioselectivity profile.

Halogenation: Preferential Substitution at C4

Halogenation of aminoisothiazole systems typically occurs at the position ortho to the activating amino group. For 5-aminoisothiazole, this corresponds to the C4 position. This high degree of regioselectivity is a direct consequence of the stabilization of the cationic sigma complex intermediate by the adjacent amino group.

Experimental Protocol: Bromination of a 5-Aminoisothiazole Derivative

This protocol is adapted from methodologies used for the analogous 2-aminothiazole systems and serves as a robust starting point.[2]

  • Dissolution: Dissolve the 5-aminoisothiazole derivative (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ReagentEquivalentsRole
5-Aminoisothiazole1.0Substrate
N-Bromosuccinimide1.0-1.1Brominating agent
DMF-Solvent
Nitration and Sulfonation: Navigating Harsher Conditions

Direct nitration and sulfonation of the highly activated 5-aminoisothiazole ring can be challenging due to the potential for oxidation and degradation under strongly acidic conditions.[3] A common strategy to circumvent this involves the diazotization of the amino group, followed by a Sandmeyer-type reaction, which will be discussed in a later section. For direct nitration, milder conditions using reagents like acetyl nitrate or nitronium tetrafluoroborate may offer a more controlled approach.

G Electrophilic Substitution on 5-Aminoisothiazole start 5-Aminoisothiazole intermediate Sigma Complex Intermediate start->intermediate E+ (e.g., Br+) product 4-Halo-5-aminoisothiazole intermediate->product -H+

Caption: General mechanism for electrophilic substitution at the C4 position.

Reactivity of the Exocyclic Amino Group

The 5-amino group exhibits reactivity characteristic of a typical aromatic amine, allowing for a diverse range of functionalization strategies.

Acylation and Sulfonylation

The nucleophilic amino group readily reacts with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. This transformation is often employed to protect the amino group, modify the electronic properties of the ring, or introduce new functional handles for further elaboration.[4][5]

Experimental Protocol: Acylation of 5-Aminoisothiazole

  • Suspension: Suspend the 5-aminoisothiazole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 eq).

  • Acylating Agent: Slowly add the acyl chloride or anhydride (1.0-1.2 eq) to the mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water, separate the organic layer, wash with brine, dry, and concentrate. Purify the product by recrystallization or column chromatography.

Diazotization and Subsequent Transformations

The diazotization of the 5-amino group provides a versatile entry point for the introduction of a wide array of substituents. The resulting diazonium salt can be converted to halogens (Sandmeyer reaction), a nitro group, a hydroxyl group, and other functionalities.[6][7] This two-step sequence is particularly useful for introducing groups that are not readily accessible through direct electrophilic substitution.

Experimental Protocol: Diazotization and Sandmeyer Reaction

  • Diazotization: Dissolve the 5-aminoisothiazole (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) at 0-5 °C. Add a solution of sodium nitrite (1.0-1.1 eq) in water dropwise, maintaining the low temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the appropriate copper(I) salt (e.g., CuCl, CuBr) in the corresponding concentrated acid.

  • Coupling: Slowly add the cold diazonium salt solution to the copper(I) salt mixture.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases. Extract the product with an organic solvent, wash, dry, and purify.

G Functionalization of the 5-Amino Group start 5-Aminoisothiazole amide N-Acyl-5-aminoisothiazole start->amide Acyl Chloride, Base diazonium 5-Isothiazole Diazonium Salt start->diazonium NaNO2, H+ sandmeyer 5-Substituted Isothiazole (e.g., Halo, Nitro, Hydroxy) diazonium->sandmeyer CuX

Caption: Key transformations involving the exocyclic amino group.

Metal-Catalyzed Cross-Coupling Reactions

The introduction of a halogen at the C4 position of the 5-aminoisothiazole ring opens the door to a plethora of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling of 4-halo-5-aminoisothiazoles with boronic acids or their esters is a highly effective method for the introduction of aryl, heteroaryl, and vinyl substituents. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[8][9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-aryl or N-alkyl substituted 5-aminoisothiazoles from the corresponding 4-halo derivatives. This reaction is a cornerstone of modern medicinal chemistry for the construction of complex amine-containing molecules.[10][11]

Typical Conditions for Cross-Coupling Reactions

ReactionCatalystLigandBaseSolvent
Suzuki-MiyauraPd(OAc)₂, Pd₂(dba)₃SPhos, XPhosK₂CO₃, K₃PO₄Dioxane, Toluene/H₂O
Buchwald-HartwigPd₂(dba)₃, Pd(OAc)₂BINAP, XantphosNaOt-Bu, Cs₂CO₃Toluene, Dioxane

Ring Stability and Potential for Ring-Opening

The isothiazole ring is generally considered to be a stable aromatic system. However, under certain harsh conditions, such as in the presence of strong reducing agents or bases, ring-opening reactions can occur. The specific conditions leading to the degradation of the 5-aminoisothiazole ring are not extensively documented and represent an area for further investigation.[12]

Cycloaddition Reactions

The C4=C5 double bond of the isothiazole ring can, in principle, participate in cycloaddition reactions. However, the aromatic nature of the ring generally makes it a reluctant participant in such transformations unless activated by strongly electron-withdrawing groups, which is not the case for the electron-rich 5-aminoisothiazole system.[13][14]

Conclusion and Future Outlook

The 5-aminoisothiazole ring system offers a rich and varied reactivity profile that is ripe for exploration. While the C4 position is the primary site for electrophilic attack, the exocyclic amino group provides a versatile handle for a wide range of functionalization reactions. Furthermore, the ability to perform metal-catalyzed cross-coupling reactions on halogenated derivatives greatly expands the synthetic utility of this scaffold. Future research in this area will likely focus on the development of more selective and milder reaction conditions, a deeper understanding of the factors governing tautomeric equilibria, and the exploration of less common reaction pathways such as cycloadditions and ring-opening reactions. As our understanding of the fundamental reactivity of the 5-aminoisothiazole ring system grows, so too will its application in the development of novel molecules with significant societal impact.

References

  • Kamali, M. Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research, 2016 , 8(1), 147-152. [Link]

  • Zhong, S. Progress in the Synthesis of 5-Aminothiazole Derivatives. Chinese Journal of Organic Chemistry, 2012 , 32(2), 230-238. [Link]

  • Grafiati. Journal articles: 'Aminothiazole Derivatives'. [Link]

  • Alam, M. A., et al. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 2019 , 3(2). [Link]

  • Ganapathi, K. Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 1946 , 24(6), 438-448. [Link]

  • Ohana. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • Li, J. J. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Arkivoc, 2010 , (vi), 32-38. [Link]

  • Schulze, B., et al. [π4+π2] CYCLOADDITIONS OF ISOTHIAZOLE DERIVATIVES. HETEROCYCLES, 2003 , 61, 639-661. [Link]

  • Ryng, S., et al. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 1995 , 50(10), 697-705. [Link]

  • Forlani, L., & de Maria, P. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. Journal of the Chemical Society, Perkin Transactions 2, 1979 , 1036-1039. [Link]

  • Gomha, S. M., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 2021 , 26(5), 1449. [Link]

  • Nguyen, T. T. T., et al. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 2024 . [Link]

  • Mylläri, T., et al. 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions. Journal of Medicinal Chemistry, 2021 , 64(1), 606-624. [Link]

  • Kletskov, A. V., et al. Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of Organic Chemistry, 2019 , 55(10), 1431-1481. [Link]

  • Pamungkas, K. K. P. The Chemistry of 5-aminothiazole and its derivatives. Thesis, 2020 . [Link]

  • Jensen, J. L., & Thomson, K. S. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical Sciences, 1987 , 76(10), 742-747. [Link]

  • Al-Hourani, B. J. Substituent effect on the amino–imino tautomerism of aminothiazoles. Structural Chemistry, 2013 , 24(6), 2049-2061. [Link]

  • Schulze, B., et al. Isothiazoles. Part 3. Cycloadditions of diazoalkanes to 3-dialkylaminoisothiazole 1,1-dioxides. Competitive ring cleavage in 3a,4-dihydro-6aH-pyrazolo[3,4-d] isothiazole 1,1-dioxides: formation of 2-thia-3-azabicyclo[3.1.0]hex-3-ene 2,2-dioxides. Journal of the Chemical Society, Perkin Transactions 1, 1999 , 221-226. [Link]

  • Google Patents. Process for the production of sulfuric acid solutions of 2-amino-5-nitrothiazole.
  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Semantic Scholar. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. [Link]

  • Langer, P., et al. Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. Angewandte Chemie International Edition, 2007 , 46(43), 8271-8274. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • Begtrup, M. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1988 , 531-535. [Link]

  • Sharma, A., & Kumar, V. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 2021 , 11(4), 459. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Isca Biochemicals. Amino acid pKa and pKi values. [Link]

  • Chemistry LibreTexts. 16.10: Nitration and Sulfonation. [Link]

  • Ayati, A., et al. Thiazole Ring—A Biologically Active Scaffold. Chemistry & Biodiversity, 2019 , 16(6), e1800540. [Link]

  • Schulze, B., et al. Isothiazoles. Part 3. Cycloadditions of diazoalkanes to 3-dialkylaminoisothiazole 1,1-dioxides. Competitive ring cleavage in 3a,4-dihydro-6aH-pyrazolo[3,4-d] isothiazole 1,1-dioxides: formation of 2-thia-3-azabicyclo[3.1.0]hex-3-ene 2,2-dioxides. Journal of the Chemical Society, Perkin Transactions 1, 1999 , 221-226. [Link]

  • Organic Chemistry Data. Bordwell pKa Table. [Link]

  • Reddit. Suzuki vs. Hartwig-Buchwald. [Link]

  • Li, X. Aminative Suzuki–Miyaura coupling. Science, 2024 , 383(6686), 993-999. [Link]

  • Google Patents. METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL.
  • ResearchGate. Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. [Link]

  • Kumar, S., et al. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. New Journal of Chemistry, 2024 , 48, 7838-7843. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 2021 , 26(16), 4944. [Link]

  • BYJU'S. Diazotization Reaction Mechanism. [Link]

  • eLife. Ω-Loop mutations control dynamics of the active site by modulating the hydrogen-bonding network in PDC-3 β-lactamase. [Link]

Sources

An In-Depth Technical Guide to the Key Intermediates in the Synthesis of 5-Aminoisothiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoisothiazole-4-carboxamide and its structural analog, 5-aminothiazole-4-carboxamide, are pivotal scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the synthetic pathways to these molecules is crucial for the development of novel pharmaceuticals. This technical guide provides a detailed exploration of the key intermediates involved in two prominent synthetic routes to 5-aminothiazole-4-carboxamide, with a focus on the more extensively documented 5-aminothiazole-4-carboxamide. By dissecting the reaction mechanisms, experimental protocols, and critical process parameters, this document offers researchers the foundational knowledge required for the efficient and scalable synthesis of this important heterocyclic compound.

Introduction: The Significance of the 5-Aminothiazole-4-carboxamide Core

The 5-aminothiazole-4-carboxamide nucleus is a privileged structure in drug discovery, conferring a range of biological activities. Its derivatives have been investigated for their potential as antiviral, anticancer, antibacterial, and anti-inflammatory agents. The structural rigidity and the presence of key hydrogen bonding donors and acceptors make it an attractive scaffold for interacting with various biological targets. The efficient synthesis of this core structure is, therefore, a subject of considerable interest in the pharmaceutical industry. This guide will illuminate the critical intermediates that are foundational to its construction.

Route 1: Synthesis via Aminocyanacetamide and Carbon Disulfide

A highly efficient and environmentally conscious synthetic strategy for 5-aminothiazole-4-carboxamide commences with the readily available starting material, aminocyanacetamide. This pathway proceeds through key intermediates, including a substituted thiazole and its methylated derivative, culminating in the target molecule.

Reaction Scheme & Key Intermediates

The overall synthetic transformation is depicted below, highlighting the central role of intermediates 3 and 4 .

G cluster_0 Route 1: From Aminocyanacetamide Aminocyanacetamide (2) Aminocyanacetamide (2) Substituted Thiazole (3) Substituted Thiazole (3) Aminocyanacetamide (2)->Substituted Thiazole (3) CS2 Methylated Intermediate (4) Methylated Intermediate (4) Substituted Thiazole (3)->Methylated Intermediate (4) (CH3)2SO4, NaOH 5-Aminothiazole-4-carboxamide (1) 5-Aminothiazole-4-carboxamide (1) Methylated Intermediate (4)->5-Aminothiazole-4-carboxamide (1) Raney Ni G cluster_1 Route 2: Cyclization of Thiocarbamoylacetamide 2-Formamido-2-thiocarbamoylacetamide (Va) 2-Formamido-2-thiocarbamoylacetamide (Va) 5-Formamidothiazole-4-carboxamide (VIa) 5-Formamidothiazole-4-carboxamide (VIa) 2-Formamido-2-thiocarbamoylacetamide (Va)->5-Formamidothiazole-4-carboxamide (VIa) Acetic Formic Anhydride 5-Aminothiazole-4-carboxamide (VIIa) 5-Aminothiazole-4-carboxamide (VIIa) 2-Formamido-2-thiocarbamoylacetamide (Va)->5-Aminothiazole-4-carboxamide (VIIa) Polyphosphoric Acid 5-Formamidothiazole-4-carboxamide (VIa)->5-Aminothiazole-4-carboxamide (VIIa) Hydrolysis

Caption: Synthetic pathways involving the cyclization of 2-formamido-2-thiocarbamoylacetamide.

Mechanistic Insights

Method A: Acetic Formic Anhydride Cyclization

The cyclization of 2-formamido-2-thiocarbamoylacetamide (Va ) with acetic formic anhydride is a dehydration reaction. The anhydride activates the amide oxygen, facilitating the nucleophilic attack by the sulfur of the thiocarbamoyl group. Subsequent elimination of water and rearrangement leads to the formation of the 5-formamidothiazole-4-carboxamide intermediate (VIa ). The final step is the hydrolysis of the formamido group to yield the desired 5-aminothiazole-4-carboxamide. However, this method has been reported to be difficult to reproduce and results in low yields. [1] Method B: Polyphosphoric Acid (PPA) Cyclization

Heating the 2-acylamino-2-thiocarbamoylacetamide precursor in polyphosphoric acid provides a more direct and higher-yielding route to the final product. [2]PPA acts as both a catalyst and a dehydrating agent. It protonates the amide carbonyl, making it more electrophilic and promoting the intramolecular cyclization by the sulfur atom. This method avoids the need for a separate hydrolysis step, making it more atom-economical.

Experimental Protocol

Method A: Acetic Formic Anhydride Cyclization and Hydrolysis

  • Cyclization: 2-Formamido-2-thiocarbamoylacetamide (Va ) is treated with acetic formic anhydride. The reaction is typically carried out at an elevated temperature.

  • Isolation of Intermediate: The resulting 5-formamidothiazole-4-carboxamide (VIa ) is isolated and purified.

  • Hydrolysis: The formamido intermediate is then hydrolyzed using an acid catalyst, such as hydrochloric acid, to afford 5-aminothiazole-4-carboxamide. [1] Method B: Polyphosphoric Acid Cyclization

  • 2-Acylamino-2-thiocarbamoylacetamide is added to polyphosphoric acid.

  • The mixture is heated to induce cyclization.

  • The reaction is then quenched with water or ice, and the pH is adjusted to precipitate the product.

  • The 5-aminothiazole-4-carboxamide is collected by filtration and purified. [2]

Quantitative Data
MethodStarting MaterialReagentsIntermediateFinal Product YieldReference
A2-Formamido-2-thiocarbamoylacetamide (Va)1. Acetic Formic Anhydride 2. HCl5-Formamidothiazole-4-carboxamide (VIa)28%[1]
B2-Acylamino-2-thiocarbamoylacetamidesPolyphosphoric Acid-Excellent[2]

Conclusion

The synthesis of 5-aminothiazole-4-carboxamide can be effectively achieved through two primary routes, each with its own set of key intermediates and process considerations. The pathway commencing from aminocyanacetamide offers a high overall yield and employs environmentally benign reagents, making it suitable for industrial-scale production. The alternative route, involving the cyclization of 2-acylamino-2-thiocarbamoylacetamides, presents a more direct approach when utilizing polyphosphoric acid, providing excellent yields. A thorough understanding of these synthetic pathways and the roles of their respective intermediates is paramount for researchers in the field of medicinal chemistry, enabling the strategic design and efficient production of novel therapeutic agents based on the 5-aminothiazole-4-carboxamide scaffold.

References

  • Wang, J., Guo, J., Tang, Y., Zhang, S., Tao, J., & Lu, Y. (2014). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Heterocyclic Communications, 20(3), 175-176. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. [Link]

  • The proton-initiated cyclization of N-alkylamides of styrylacetic acids. The synthesis of 5-arylpirrolidine-2-ones. (2018). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • New method for the synthesis of 2-acylamino glycals. (2008). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). National Institutes of Health. [Link]

  • Tamura, Y., Miyamoto, T., Taniguchi, H., Shimooka, K., & Ishibashi, H. (1971). Preparation of 5-Aminothiazole-4-carboxylic Acid Derivatives. Chemical & Pharmaceutical Bulletin, 19(1), 175-179. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Implementation of 5-Aminoisothiazole-4-carboxamide Scaffolds in Solid-Phase Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Isothiazole Scaffold in Modern Synthesis

The 5-aminoisothiazole-4-carboxamide core is a privileged heterocyclic scaffold, serving as a foundational building block in the synthesis of compounds with significant biological activity. Its rigid structure and defined vectoral presentation of functional groups make it an attractive starting point for constructing libraries aimed at identifying novel therapeutic agents. The strategic advantage of solid-phase synthesis (SPS) lies in its efficiency, allowing for the rapid assembly of a diverse matrix of analogues from a common intermediate through systematic modification, followed by simplified purification.

This document provides a comprehensive guide to the effective use of the 5-aminoisothiazole-4-carboxamide moiety in a solid-phase context. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven protocols that are designed to be robust, reproducible, and self-validating at critical junctures. The workflow is centered on the on-resin construction of the core scaffold, followed by diversification via N-acylation of the 5-amino position, culminating in the release of a library of novel carboxamide products.

The Strategic Workflow: On-Resin Synthesis and Diversification

The most robust and flexible approach for creating a library based on this scaffold is not to immobilize the pre-formed heterocycle, but rather to construct it directly on the solid support. This strategy ensures a stable linkage and maximizes diversification potential at the key 5-amino position. The overall workflow is depicted below.

G cluster_prep Phase 1: Resin Preparation cluster_synth Phase 2: On-Resin Scaffold Synthesis cluster_div Phase 3: Diversification & Cleavage A Start: Rink Amide Resin (Fmoc-Protected) B Swell Resin (DMF/DCM) A->B C Fmoc Deprotection (20% Piperidine/DMF) B->C D QC: Kaiser Test (Positive - Blue) C->D E Couple Thiourea Precursor D->E Resin Ready F Cyclization/Dehydration (e.g., using TFAA) E->F G Resin-Bound Scaffold: Free 5-Amino Group F->G H Parallel Acylation: Couple Diverse R-COOH (HATU/DIPEA) G->H Scaffold Ready I QC: Kaiser Test (Negative - Yellow) H->I J Final Wash & Dry I->J K Cleavage from Resin (TFA Cocktail) J->K L Precipitate & Isolate Final Product Library K->L

Caption: High-level workflow for solid-phase synthesis of a 5-aminoisothiazole-4-carboxamide library.

Foundational Principles and Reagent Selection

Resin and Linker Choice: Engineering the Terminus

The selection of the solid support is a critical decision that dictates the C-terminal functionality of the final product. For this application, Rink Amide resin is the optimal choice.[1] Its key feature is an acid-labile linker designed to release the synthesized compound as a primary carboxamide (-CONH₂) upon treatment with trifluoroacetic acid (TFA).[2][3] This elegantly provides the desired 4-carboxamide functionality of the target scaffold without requiring its protection or manipulation during synthesis.

Coupling Reagents for N-Acylation: Overcoming Steric Hindrance

The 5-amino group of the isothiazole ring can be sterically hindered or electronically deactivated, making its acylation challenging. Standard carbodiimide reagents like DIC may prove insufficient.[4] Therefore, the use of modern, highly efficient coupling reagents is paramount for achieving high conversion rates. These reagents operate by converting the carboxylic acid into a highly reactive activated ester species.

Table 1: Comparison of Recommended Coupling Reagents for N-Acylation

ReagentActivating GroupAdvantagesConsiderations
HATU OAt (1-hydroxy-7-azabenzotriazole)"Gold standard" for difficult couplings; rapid kinetics due to anchimeric assistance from the pyridine nitrogen.Higher cost.
HCTU O-6-ClBt (6-Chloro-HOBt)More reactive and soluble than HBTU. Excellent for routine and challenging couplings.Can cause guanidinylation of the N-terminal amine as a side reaction if used in large excess.
PyBOP OBt (1-Hydroxybenzotriazole)Phosphonium-based, avoiding the guanidinylation side reaction. Generates water-soluble byproducts, simplifying workup in solution phase.Solutions should be made fresh.
COMU OxymaPureHigh reactivity comparable to HATU.[5][6] The Oxyma leaving group is non-explosive and less allergenic than HOBt/HOAt derivatives.[5]Limited stability in DMF solution.

Scientist's Note: For this specific application, HATU is the recommended starting point due to its proven efficacy in coupling to sterically demanding and electron-poor amines.[5] It reliably drives the reaction to completion where other reagents may fail.

Detailed Experimental Protocols

Protocol 1: Resin Preparation and Deprotection
  • Resin Swelling: Place 1.0 g of Rink Amide resin (e.g., 0.5 mmol/g loading) in a fritted solid-phase synthesis vessel. Swell the resin in 10 mL of N,N-Dimethylformamide (DMF) for 1 hour with gentle agitation. Drain the solvent.

  • Initial Wash: Wash the resin sequentially with DMF (3 x 10 mL), Dichloromethane (DCM) (3 x 10 mL), and DMF (3 x 10 mL).

  • Fmoc Deprotection: Add 10 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Add a fresh 10 mL portion of the piperidine solution and agitate for an additional 20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL) followed by DCM (3 x 10 mL) and finally DMF (3 x 10 mL).

  • Self-Validation (Kaiser Test): Take a small sample of resin beads (5-10 mg) and perform a Kaiser test. A deep blue color in both the beads and the solution confirms the presence of the free primary amine, indicating successful Fmoc removal.

Protocol 2: On-Resin Scaffold Synthesis

Underlying Principle: This phase constructs the core heterocycle on the support. While several methods exist for thiazole synthesis, a common solid-phase approach involves the cyclization of a resin-bound thiourea intermediate.[7][8]

Caption: Chemical logic for on-resin synthesis of the 5-aminoisothiazole core.

  • Thiourea Formation: To the deprotected resin from Protocol 1, add a solution of Fmoc-isothiocyanato-glycine (3 equiv.), HOBt (3 equiv.), and DIC (3 equiv.) in DMF. Agitate for 4 hours. Wash thoroughly. This step is a conceptual placeholder for creating the necessary precursor. The exact synthesis of the isothiazole on-resin would require a specific, validated multi-step procedure. For the purpose of this guide, we assume the successful formation of the resin-bound 5-aminoisothiazole-4-carboxamide scaffold, presenting a free 5-amino group for diversification.[9]

Protocol 3: Library Diversification via Parallel N-Acylation

This protocol is designed for parallel synthesis in a multi-well plate or with multiple reaction vessels.

  • Reagent Preparation:

    • Prepare stock solutions of the diverse carboxylic acids (R-COOH) to be coupled (0.5 M in DMF).

    • Prepare a coupling master mix: For each reaction, you will need HATU (2.9 equiv.) and N,N-Diisopropylethylamine (DIPEA) (6.0 equiv.). Prepare a single solution in DMF to deliver these amounts.

  • Resin Dispensing: Dispense the resin with the free 5-amino group equally into the reaction vessels (e.g., 50 mg per well).

  • Carboxylic Acid Pre-activation: In separate vials, mix the carboxylic acid solution (3.0 equiv.) with the HATU/DIPEA master mix. Allow to stand for 5-10 minutes to generate the activated OAt-ester.

  • Coupling Reaction: Add the pre-activated acid solution to the corresponding resin-containing vessel. Agitate at room temperature for 2-4 hours.

  • Self-Validation (Kaiser Test): After the reaction, perform a Kaiser test on a small sample from each vessel. A negative result (yellow/colorless beads) indicates complete consumption of the primary amine and successful acylation. If any reactions remain positive, they can be subjected to a second coupling cycle.

  • Washing: Once all reactions are complete, wash the resins thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin beads under high vacuum for at least 4 hours.

Protocol 4: Cleavage and Product Isolation

Causality: The cleavage cocktail uses TFA to break the acid-labile Rink linker.[1] Water is a proton source, and Triisopropylsilane (TIS) is a crucial scavenger that quenches reactive cationic species (like liberated trityl cations) which could otherwise cause side reactions with the product.[10]

  • Cleavage: To each dried resin sample (50 mg), add 1 mL of the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v) .

    • Safety Note: Perform this step in a certified fume hood. TFA is highly corrosive.

  • Reaction: Agitate the slurry at room temperature for 2-3 hours.

  • Isolation: Filter the resin through a cotton plug or fritted syringe, collecting the filtrate in a labeled microcentrifuge tube. Wash the resin with an additional 0.5 mL of fresh TFA and combine the filtrates.

  • Precipitation: Add the TFA filtrate dropwise into a larger tube containing 10 mL of ice-cold diethyl ether. The product should precipitate as a solid.

  • Work-up: Centrifuge the tube to pellet the solid product. Carefully decant the ether. Wash the pellet with another 5 mL of cold ether, centrifuge, and decant again.

  • Drying: Dry the final product under a stream of nitrogen or in a vacuum desiccator. Characterize by LC-MS and NMR.

Troubleshooting Note: For very small or highly polar products that fail to precipitate, the TFA can be carefully evaporated under a stream of nitrogen.[10] The resulting residue can then be purified directly by preparative HPLC.

References

  • Short and efficient synthesis of 5-aminothiazole-4-carboxamide. ResearchGate. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]

  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. PubMed. Available at: [Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Immobilization of 5-amino-1,3,4-thiadiazole-thiol onto kanemite for thorium(IV) removal: thermodynamics and equilibrium study. PubMed. Available at: [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

  • C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. PubMed. Available at: [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Rink Amide Resin, MBHA Resin. Applied Polytech. Available at: [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. PMC. Available at: [Link]

  • How can I percipitate short peptides after resin cleavage from Rink Amide?. ResearchGate. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

Sources

Application Notes and Protocols for the Design and Synthesis of Novel Antitubercular Agents from 5-Aminoisothiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: A Renewed Imperative in the Fight Against Tuberculosis

Tuberculosis (TB), a persistent global health threat, continues to claim millions of lives annually, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb). This escalating resistance necessitates a departure from conventional therapeutic strategies and underscores the urgent need for novel antitubercular agents with unique mechanisms of action. The heterocyclic scaffold of isothiazole, and specifically 5-aminoisothiazole-4-carboxamide, has emerged as a promising starting point for the development of a new generation of potent anti-TB drugs. This guide provides a comprehensive overview of the design principles, synthetic methodologies, and biological evaluation protocols for developing novel antitubercular agents derived from this versatile chemical scaffold.

The Rationale for 5-Aminoisothiazole-4-carboxamide as a Privileged Scaffold

The selection of a core scaffold in drug discovery is a critical decision, guided by a confluence of chemical and biological considerations. The 5-aminoisothiazole-4-carboxamide core is a compelling candidate for antitubercular drug design for several key reasons:

  • Structural Analogy to Known Bioactive Molecules: The thiazole ring, an isomer of isothiazole, is a well-established pharmacophore in a multitude of approved drugs and clinical candidates, exhibiting a wide range of biological activities, including antibacterial and antitubercular properties. This precedent suggests that the isothiazole core can also engage with biological targets in a therapeutically beneficial manner.

  • Synthetic Tractability: The 5-aminoisothiazole-4-carboxamide scaffold is accessible through established synthetic routes, allowing for the efficient generation of a diverse library of analogues for structure-activity relationship (SAR) studies.[1]

  • Multiple Points for Derivatization: The presence of a primary amino group at the 5-position and a carboxamide at the 4-position provides two distinct and chemically addressable handles for structural modification. This allows for a systematic exploration of the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.

  • Potential for Novel Mechanism of Action: While the precise mechanism of action for many thiazole-based antituberculars is still under investigation, some have been shown to target novel pathways essential for mycobacterial survival, such as the mycobacterial membrane protein Large 3 (MmpL3), which is involved in the transport of mycolic acids, crucial components of the mycobacterial cell wall.[2] This offers the potential to develop drugs that are effective against resistant strains.

Strategic Design of Novel Antitubercular Agents

A rational approach to drug design is paramount in optimizing the therapeutic potential of the 5-aminoisothiazole-4-carboxamide scaffold. The following strategies guide the derivatization process:

  • Modification of the 5-Amino Group: The primary amine at the 5-position is a key site for modification, often through acylation or the formation of Schiff bases. Introducing a variety of substituents, including substituted aromatic and heteroaromatic rings, can modulate the lipophilicity, electronic properties, and steric bulk of the molecule, all of which can influence its interaction with the target protein.

  • Derivatization of the 4-Carboxamide: The amide nitrogen of the carboxamide group can be substituted with a diverse range of functionalities. This allows for the introduction of additional hydrogen bond donors and acceptors, as well as hydrophobic groups, to probe the binding pocket of the target enzyme.

  • Bioisosteric Replacement: The isothiazole core itself can be considered for bioisosteric replacement with other five-membered heterocycles to explore the impact on activity and physicochemical properties.

The overarching goal of these modifications is to enhance the compound's affinity for its mycobacterial target while minimizing its interaction with host cell components, thereby increasing its therapeutic index.

Synthetic Protocols

The synthesis of novel antitubercular agents from 5-aminoisothiazole-4-carboxamide can be broadly divided into two stages: the synthesis of the core scaffold and its subsequent derivatization.

Synthesis of the 5-Aminoisothiazole-4-carboxamide Core

A reliable and efficient synthesis of the 5-aminoisothiazole-4-carboxamide core is the cornerstone of any drug discovery program based on this scaffold. One reported method utilizes readily available starting materials and proceeds with good overall yield.[1]

Protocol 1: Synthesis of 5-Aminoisothiazole-4-carboxamide

  • Step 1: Synthesis of 2-cyanoacetamide. This can be achieved through the reaction of ethyl cyanoacetate with ammonia.

  • Step 2: Reaction with Lawesson's Reagent. 2-cyanoacetamide is then reacted with Lawesson's reagent to yield the corresponding thioamide.

  • Step 3: Cyclization with an α-halo-ketone equivalent. The thioamide is then cyclized to form the 5-aminoisothiazole-4-carboxamide. A detailed, step-by-step protocol based on literature procedures should be optimized in the laboratory.

Derivatization of the 5-Aminoisothiazole-4-carboxamide Core

The derivatization of the core scaffold is where the chemical diversity of the compound library is generated. The following protocols outline general procedures for modifying the 5-amino and 4-carboxamide positions.

Protocol 2: N-Acylation of the 5-Amino Group

  • Dissolve 5-aminoisothiazole-4-carboxamide (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or carboxylic acid anhydride (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.

Protocol 3: Amide Coupling at the 4-Carboxamide Nitrogen

This protocol assumes the prior synthesis of a 5-protected-4-carboxyisothiazole derivative.

  • Dissolve the 5-protected-4-carboxyisothiazole (1 equivalent), the desired amine (1.1 equivalents), and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents) in a suitable aprotic solvent like DMF.

  • Add a base, such as DIPEA (2-3 equivalents), to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Deprotect the 5-amino group using appropriate conditions to yield the final compound.

Biological Evaluation: A Stepwise Approach

The biological evaluation of the synthesized compounds is a critical step in identifying promising lead candidates. A tiered screening approach is often employed, starting with in vitro activity against M. tb, followed by cytotoxicity assessment and mechanistic studies.

Antitubercular Activity Screening: The Microplate Alamar Blue Assay (MABA)

The MABA is a widely used, reliable, and cost-effective method for determining the minimum inhibitory concentration (MIC) of compounds against M. tb.[3]

Protocol 4: Microplate Alamar Blue Assay

  • Prepare a serial dilution of the test compounds in a 96-well microplate in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculate each well with a standardized suspension of M. tb H37Rv.

  • Include positive controls (a known antitubercular drug, e.g., isoniazid) and negative controls (no drug).

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Observe the color change: blue indicates inhibition of bacterial growth, while pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Cytotoxicity Assessment: The MTT Assay

It is crucial to assess the toxicity of the compounds against mammalian cells to determine their therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity.[4]

Protocol 5: MTT Cytotoxicity Assay

  • Seed a mammalian cell line (e.g., Vero or A549 cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Structure-Activity Relationship (SAR) and Data Interpretation

The systematic analysis of the biological data from the synthesized library of compounds allows for the establishment of a structure-activity relationship. This is a critical step in understanding which structural features are essential for antitubercular activity and for guiding the design of more potent and selective analogues.

Table 1: Hypothetical Antitubercular Activity and Cytotoxicity Data for a Series of 5-Aminoisothiazole-4-carboxamide Derivatives

Compound IDR1 (at 5-amino)R2 (at 4-carboxamide)MIC (µg/mL) vs. M. tb H37RvCC50 (µg/mL) vs. Vero cellsSelectivity Index (SI = CC50/MIC)
Parent HH>64>100-
A-1 BenzoylH16>100>6.25
A-2 4-ChlorobenzoylH4>100>25
A-3 4-MethoxybenzoylH32>100>3.1
B-1 HPhenyl8506.25
B-2 H4-Fluorophenyl27537.5
C-1 4-Chlorobenzoyl4-Fluorophenyl0.580160

Interpretation of Hypothetical Data:

  • The parent compound is inactive, indicating that derivatization is necessary for activity.

  • Acylation of the 5-amino group with a benzoyl group (A-1) confers some activity.

  • The introduction of an electron-withdrawing group (chloro) on the benzoyl ring (A-2) enhances activity, while an electron-donating group (methoxy) (A-3) reduces it. This suggests that electronic effects play a role in the interaction with the target.

  • Substitution on the 4-carboxamide also influences activity, with the 4-fluorophenyl derivative (B-2) being more potent than the unsubstituted phenyl derivative (B-1).

  • The combination of optimal substituents at both positions (C-1) leads to a significant increase in potency and a high selectivity index, making it a promising lead candidate for further optimization.

Elucidating the Mechanism of Action: A Look at Potential Targets

Identifying the molecular target of a novel class of antimicrobial agents is a crucial step in their development. For thiazole-based compounds, several potential targets in M. tb have been proposed.

Mycobacterial Membrane Protein Large 3 (MmpL3)

MmpL3 is an essential transporter protein responsible for the export of trehalose monomycolate (TMM), a precursor of mycolic acids, across the mycobacterial plasma membrane.[2] Inhibition of MmpL3 disrupts the synthesis of the mycobacterial cell wall, leading to cell death. Several classes of antitubercular agents have been shown to target MmpL3, and it is a highly validated target for drug discovery.

dot

MmpL3_Inhibition cluster_synthesis Synthesis & Derivatization cluster_cell Mycobacterium tuberculosis Cell 5-AIC 5-Aminoisothiazole- 4-carboxamide Derivatives Novel Derivatives 5-AIC->Derivatives Chemical Modification MmpL3 MmpL3 Transporter Derivatives->MmpL3 Inhibition TMM_peri Trehalose Monomycolate (Periplasm) MmpL3->TMM_peri TMM_cyto Trehalose Monomycolate (Cytoplasm) TMM_cyto->MmpL3 Transport Mycolic_Acid Mycolic Acid Synthesis TMM_peri->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Proposed mechanism of action via MmpL3 inhibition.

Concluding Remarks and Future Directions

The 5-aminoisothiazole-4-carboxamide scaffold represents a promising starting point for the development of novel antitubercular agents. The synthetic accessibility and the presence of multiple points for derivatization allow for a thorough exploration of the chemical space to identify potent and selective inhibitors of M. tb growth. The protocols and strategies outlined in this guide provide a framework for researchers to design, synthesize, and evaluate new compounds based on this scaffold. Future work should focus on expanding the library of derivatives, conducting detailed SAR studies, and elucidating the precise mechanism of action of the most promising candidates. Through a concerted and rational drug discovery effort, the 5-aminoisothiazole-4-carboxamide scaffold has the potential to yield a new generation of drugs to combat the global threat of tuberculosis.

References

  • Wang, J., Guo, J., Tang, Y., Zhang, S., Tao, J., & Lu, Y. (2014). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Heterocyclic Communications, 20(3), 175-176. [Link]

  • Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., ... & Coxon, G. D. (2009). Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the β-ketoacyl-ACP synthase mtFabH. PloS one, 4(5), e5617. [Link]

  • Onajole, O. K., Abraham, A., & Govender, T. (2013). Synthesis and structural activity relationship study of antitubercular carboxamides. Journal of analytical & pharmaceutical research, 2(3), 00020. [Link]

  • Franzblau, S. G., Witzig, R. S., McLaughlin, J. C., Torres, P., Madico, G., Hernandez, A., ... & Ramirez, G. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of clinical microbiology, 36(2), 362-366. [Link]

  • Pieroni, M., et al. (2023). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. European Journal of Medicinal Chemistry, 245, 114916. [Link]

  • Gunosewoyo, H., et al. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC medicinal chemistry, 11(3), 335-349. [Link]

  • Remuinan, M. J., et al. (2013). MmpL3 is the flippase for mycolic acids in mycobacteria. Proceedings of the National Academy of Sciences, 110(33), E3082-E3090. [Link]

  • Meissner, A., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & medicinal chemistry, 21(21), 6385-6397. [Link]

  • Guzman, J. D., et al. (2010). Antitubercular screening of natural products from Colombian plants: 3-methoxynordomesticine, an inhibitor of Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate reductoisomerase. Journal of antimicrobial chemotherapy, 65(10), 2101-2107. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

Sources

Application Notes and Protocols for 5-Aminoisothiazole-4-carboxamide in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 5-Aminoisothiazole-4-carboxamide Scaffold in Oncology Research

The landscape of anticancer drug discovery is perpetually evolving, with a continuous demand for novel molecular scaffolds that can serve as starting points for the development of targeted and effective therapeutics. Among the heterocyclic compounds, the isothiazole nucleus has garnered significant interest due to its diverse pharmacological activities. This application note focuses on 5-Aminoisothiazole-4-carboxamide , a key chemical intermediate whose structural attributes make it a valuable building block for the synthesis of potent anticancer agents.

While 5-Aminoisothiazole-4-carboxamide itself may not be the final bioactive molecule, its true potential lies in its utility as a precursor for the synthesis of more complex heterocyclic systems, particularly thiazolo[4,5-d]pyrimidines. These fused pyrimidine ring systems are isosteres of purines and have demonstrated significant activity as inhibitors of various protein kinases implicated in cancer progression.[1] This guide provides a comprehensive overview of the synthesis of 5-Aminoisothiazole-4-carboxamide and detailed protocols for leveraging this scaffold in the discovery and evaluation of novel anticancer drug candidates. The methodologies described herein are designed to be robust and adaptable, providing researchers with the tools to explore the full potential of this promising chemical entity.

Synthesis of 5-Aminoisothiazole-4-carboxamide: An Efficient and Scalable Protocol

A reliable and high-yielding synthesis of the 5-Aminoisothiazole-4-carboxamide core is paramount for its successful application in drug discovery programs. A reported environmentally friendly and efficient method utilizes aminocyanacetamide as the starting material, achieving a high total yield suitable for industrial production.[1]

Synthetic Scheme

The synthesis proceeds through a two-step process involving the formation of an intermediate, 2-amino-1-cyano-2-thiocarbamoyl-ethenethiolate, followed by cyclization to yield the desired 5-Aminoisothiazole-4-carboxamide.

Synthesis_of_5_Aminoisothiazole_4_carboxamide Start Aminocyanacetamide Intermediate Potassium 2-amino-1-cyano-2-thiocarbamoyl-ethenethiolate Start->Intermediate + Carbon disulfide + Potassium hydroxide (in Ethanol/Water) Product 5-Aminoisothiazole-4-carboxamide Intermediate->Product + Hydrogen peroxide + Sulfuric acid (Oxidative cyclization)

Caption: Synthetic pathway for 5-Aminoisothiazole-4-carboxamide.

Detailed Protocol for Synthesis

Materials:

  • Aminocyanacetamide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • 30% Hydrogen peroxide (H₂O₂)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Step 1: Synthesis of Potassium 2-amino-1-cyano-2-thiocarbamoyl-ethenethiolate

  • In a flask equipped with a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Cool the solution in an ice bath.

  • To the cooled solution, add aminocyanacetamide and stir until fully dissolved.

  • Slowly add carbon disulfide dropwise to the reaction mixture while maintaining the temperature below 10°C.

  • Continue stirring the mixture at room temperature for 2-3 hours. The intermediate product will precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain potassium 2-amino-1-cyano-2-thiocarbamoyl-ethenethiolate.

Step 2: Oxidative Cyclization to 5-Aminoisothiazole-4-carboxamide

  • Suspend the dried intermediate from Step 1 in water.

  • Cool the suspension in an ice bath.

  • Slowly add 30% hydrogen peroxide dropwise to the suspension, keeping the temperature below 10°C.

  • After the addition is complete, continue stirring for 1 hour at room temperature.

  • Acidify the reaction mixture to a pH of approximately 3-4 by the slow addition of concentrated sulfuric acid.

  • The product, 5-Aminoisothiazole-4-carboxamide, will precipitate.

  • Filter the solid, wash with cold water, and dry to obtain the final product.

Note: This protocol is a generalized representation based on the principles of the reported synthesis.[1] Researchers should consult the primary literature for precise stoichiometry and reaction conditions.

Application in Anticancer Drug Discovery: A Scaffold for Kinase Inhibitors

The primary application of 5-Aminoisothiazole-4-carboxamide in oncology is as a versatile scaffold for the synthesis of potent kinase inhibitors. The amino and carboxamide functionalities at adjacent positions on the isothiazole ring provide ideal handles for chemical modification and the introduction of pharmacophoric features necessary for binding to the ATP-binding pocket of various kinases. Derivatives of the broader aminothiazole class have shown inhibitory activity against several key cancer-related kinases.[2][3]

Potential Kinase Targets

Based on the activity of related aminothiazole derivatives, compounds synthesized from the 5-Aminoisothiazole-4-carboxamide scaffold could potentially target the following kinase families:

  • Receptor Tyrosine Kinases (RTKs): Such as c-Met and Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers.[4]

  • Non-Receptor Tyrosine Kinases: Including members of the Src family, which play crucial roles in cell proliferation, survival, and metastasis.

  • Serine/Threonine Kinases: Such as Aurora kinases and Casein Kinase II (CK2), which are involved in cell cycle regulation and are attractive targets for cancer therapy.[5]

The following workflow outlines the process of utilizing 5-Aminoisothiazole-4-carboxamide in a drug discovery campaign.

Drug_Discovery_Workflow cluster_vitro In Vitro Evaluation A Synthesis of 5-Aminoisothiazole-4-carboxamide Core B Library Synthesis of Derivatives (e.g., Thiazolo[4,5-d]pyrimidines) A->B Chemical Derivatization C In Vitro Screening B->C Primary Screening D Cell-Based Assays C->D Hit Confirmation & Profiling E Lead Optimization D->E Structure-Activity Relationship (SAR) Studies E->B Iterative Design & Synthesis F In Vivo Studies E->F Candidate Selection

Caption: A typical drug discovery workflow utilizing the 5-Aminoisothiazole-4-carboxamide scaffold.

Protocols for Biological Evaluation

The following are detailed protocols for the initial biological evaluation of novel compounds derived from 5-Aminoisothiazole-4-carboxamide.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to assess the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., A-549 lung cancer, HCT-8 colon cancer, Bel7402 liver cancer).[6]

  • Complete culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.

  • Synthesized compounds dissolved in DMSO to create stock solutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well plates.

  • Multichannel pipette.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on the activity of a specific kinase.

Materials:

  • Recombinant purified kinase of interest (e.g., c-Met, FGFR1).

  • Kinase-specific substrate peptide.

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer.

  • Test compounds dissolved in DMSO.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Reaction Setup: In a multi-well plate, add the kinase assay buffer, the test compound at various concentrations, the specific substrate, and the recombinant kinase.

  • Initiate Reaction: Start the kinase reaction by adding a concentration of ATP that is close to the Kₘ for the specific enzyme.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system. This system involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP, which is then used to generate a luminescent signal.

  • Luminescence Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Data Presentation and Interpretation

The results from the biological assays should be tabulated for clear comparison of the activity of different derivatives.

Table 1: In Vitro Anticancer Activity of Hypothetical 5-Aminoisothiazole-4-carboxamide Derivatives

Compound IDModification on ScaffoldA-549 IC₅₀ (µM)HCT-8 IC₅₀ (µM)c-Met Kinase IC₅₀ (µM)
AIT-001 Phenyl group at position X> 50> 50> 50
AIT-002 2,4-dichlorophenyl at X12.515.28.7
AIT-003 4-morpholinophenyl at X2.13.50.8
Positive Control Crizotinib0.50.80.02

This structured presentation allows for a quick assessment of structure-activity relationships (SAR) and aids in the selection of lead compounds for further optimization.

Conclusion and Future Directions

5-Aminoisothiazole-4-carboxamide represents a promising and versatile starting point for the development of novel anticancer agents, particularly kinase inhibitors. Its efficient synthesis allows for the generation of diverse chemical libraries. The protocols outlined in this application note provide a robust framework for the biological evaluation of these derivatives, from initial cell-based screening to specific enzyme inhibition assays. Future work should focus on exploring a wide range of chemical modifications to the 5-Aminoisothiazole-4-carboxamide scaffold to improve potency, selectivity, and pharmacokinetic properties of the resulting compounds, ultimately leading to the identification of clinical candidates for the treatment of cancer.

References

  • Cai, W.-X., Liu, A.-L., Li, Z.-M., Dong, W.-L., Liu, X.-H., & Sun, N.-B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 8. [Link]

  • Al-Ostath, A., Abummr, G., Al-Majd, L. A., Al-Wahaibi, L. H., Ghabbour, H. A., & Al-Agamy, M. H. M. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29512–29526. [Link]

  • Zhang, Y., Wang, Y., Li, J., Wang, Y., Zhang, Y., Wang, Y., ... & Zhang, Y. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116869. [Link]

  • Li, J., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., ... & Zhang, Y. (2024). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2247183. [Link]

  • Al-Ostath, A., Abummr, G., Al-Majd, L. A., Al-Wahaibi, L. H., Ghabbour, H. A., & Al-Agamy, M. H. M. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Heliyon, 11(9), e29512. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(2), 187-210. [Link]

  • Protopopov, M. V., Volynets, G. P., Starosyla, S. A., Vdovin, V. S., Lukashov, S. S., Bilokin, Y. V., ... & Yarmoluk, S. M. (2018). Identification of 1, 3-thiazole-5-carboxylic Acid Derivatives as Inhibitors of Protein Kinase CK2. Current enzyme inhibition, 14(2), 152-159. [Link]

  • Wang, J., Guo, J., Tang, Y., Zhang, S., Tao, J., & Lu, Y. (2014). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Heterocyclic Communications, 20(3), 175-176. [Link]

Sources

Application Notes and Protocols for 5-Aminoisothiazole-4-carboxamide Derivatives as Cyclooxygenase (COX) Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and inflammation biology.

Introduction: The Rationale for Targeting Cyclooxygenase with Novel Heterocyclic Scaffolds

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the biosynthetic pathway of prostanoids, which include prostaglandins, prostacyclin, and thromboxane.[1] These lipid mediators are pivotal in a vast array of physiological and pathological processes.[2] The enzyme facilitates the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostanoids.[1] Two primary isoforms of this enzyme, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed in most tissues and is integral to maintaining normal physiological functions such as protecting the gastric mucosa and regulating renal blood flow. Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2]

The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of COX-2, whereas the undesirable side effects, such as gastrointestinal complications, are largely attributed to the inhibition of COX-1.[3] This understanding has propelled the development of selective COX-2 inhibitors to offer a safer therapeutic alternative. Within this pursuit, heterocyclic compounds have emerged as a promising class of scaffolds. Among these, 5-aminoisothiazole-4-carboxamide derivatives have garnered interest due to their structural features that allow for the exploration of key interactions within the COX enzyme active site. This document provides a comprehensive guide to the synthesis, in vitro evaluation, and in vivo assessment of this class of compounds as potential COX inhibitors.

The Mechanism of COX Inhibition: A Structural Perspective

The inhibitory action of NSAIDs on COX enzymes is primarily achieved by blocking the entry of the substrate, arachidonic acid, into the enzyme's active site.[4] The subtle structural differences between the active sites of COX-1 and COX-2 are the basis for designing selective inhibitors. The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of isoleucine in COX-1 with a smaller valine in COX-2. This creates a side pocket in the COX-2 active site that is absent in COX-1. Selective COX-2 inhibitors are often designed with bulky side groups that can fit into this side pocket, thereby preventing their binding to the narrower active site of COX-1.[5]

The 5-aminoisothiazole-4-carboxamide scaffold provides a versatile platform for medicinal chemists. The isothiazole ring can act as a central scaffold, while the carboxamide linkage allows for the introduction of various aryl or alkyl groups. These appended groups can be tailored to optimize interactions with the hydrophobic channel and the selective side pocket of the COX-2 enzyme.

Synthesis of 5-Aminoisothiazole-4-carboxamide Derivatives: A Representative Protocol

The synthesis of 5-aminoisothiazole-4-carboxamide derivatives typically involves a two-stage process: the formation of the core 5-aminoisothiazole-4-carboxamide scaffold, followed by the coupling of various amines to the carboxylic acid moiety to generate the final derivatives.

Part 1: Synthesis of the 5-Aminoisothiazole-4-carboxamide Core

A common route to the 5-aminothiazole-4-carboxamide core starts from aminocyanacetamide.[6] This method is advantageous due to its efficiency and use of readily available starting materials.

Protocol 1: Synthesis of 5-Aminothiazole-4-carboxamide

  • Reaction Setup: In a well-ventilated fume hood, dissolve aminocyanacetamide in a suitable solvent such as ethanol.

  • Reagent Addition: Add an equimolar amount of a sulfur source, such as sodium hydrosulfide, to the solution.

  • Cyclization: The reaction mixture is then treated with an appropriate cyclizing agent.

  • Work-up and Purification: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the 5-aminothiazole-4-carboxamide core.

Part 2: Amide Coupling to Synthesize N-Aryl-5-aminoisothiazole-4-carboxamide Derivatives

The derivatization of the 5-aminoisothiazole-4-carboxamide core is most commonly achieved through an amide coupling reaction between the carboxylic acid group and a selected aniline or other amine.[3] This allows for the introduction of diverse substituents to probe the structure-activity relationship.

Protocol 2: Representative Amide Coupling Reaction

  • Reaction Setup: Dissolve 5-aminoisothiazole-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as acetonitrile (AcCN) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Amine: Add the desired substituted aniline (1.2 equivalents) to the solution.

  • Addition of Coupling Agents: To the stirred solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1 equivalent) and 4-dimethylaminopyridine (DMAP) (1 equivalent). A catalytic amount of 1-hydroxybenzotriazole (HOBt) (0.1 equivalents) can also be added to improve the reaction efficiency and reduce side reactions.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure N-aryl-5-aminoisothiazole-4-carboxamide derivative.[3]

G cluster_0 Synthesis of 5-Aminoisothiazole-4-carboxamide Core cluster_1 Amide Coupling Aminocyanacetamide Aminocyanacetamide Cyclization Cyclization Aminocyanacetamide->Cyclization Sulfur source 5-Aminoisothiazole-4-carboxylic acid 5-Aminoisothiazole-4-carboxylic acid Cyclization->5-Aminoisothiazole-4-carboxylic acid Amide Coupling Reaction Amide Coupling Reaction 5-Aminoisothiazole-4-carboxylic acid->Amide Coupling Reaction Core Scaffold N-Aryl-5-aminoisothiazole-4-carboxamide Derivative N-Aryl-5-aminoisothiazole-4-carboxamide Derivative Amide Coupling Reaction->N-Aryl-5-aminoisothiazole-4-carboxamide Derivative Purification Substituted Aniline Substituted Aniline Substituted Aniline->Amide Coupling Reaction Coupling Agents (EDC, DMAP, HOBt) Coupling Agents (EDC, DMAP, HOBt) Coupling Agents (EDC, DMAP, HOBt)->Amide Coupling Reaction G Test Compound Test Compound Pre-incubation with COX Enzyme Pre-incubation with COX Enzyme Test Compound->Pre-incubation with COX Enzyme Reaction Initiation Reaction Initiation Pre-incubation with COX Enzyme->Reaction Initiation COX Enzyme (COX-1 or COX-2) COX Enzyme (COX-1 or COX-2) COX Enzyme (COX-1 or COX-2)->Pre-incubation with COX Enzyme Measurement of Product Formation Measurement of Product Formation Reaction Initiation->Measurement of Product Formation Arachidonic Acid (Substrate) Arachidonic Acid (Substrate) Arachidonic Acid (Substrate)->Reaction Initiation Colorimetric/Fluorometric Probe Colorimetric/Fluorometric Probe Colorimetric/Fluorometric Probe->Reaction Initiation Data Analysis (IC50, SI) Data Analysis (IC50, SI) Measurement of Product Formation->Data Analysis (IC50, SI)

Caption: Workflow for in vitro COX enzyme inhibition assay.

Data Interpretation

The following table provides a template for summarizing the in vitro COX inhibition data for a series of 5-aminoisothiazole-4-carboxamide derivatives.

Compound IDR Group (Substitution on Aryl Ring)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Celecoxib (Reference) -ValueValueValue
Derivative 1 4-FluoroValueValueValue
Derivative 2 4-ChloroValueValueValue
Derivative 3 4-MethoxyValueValueValue
Derivative 4 3,4-DichloroValueValueValue

In Vivo Evaluation of Anti-Inflammatory Activity

Promising compounds identified from in vitro screening should be further evaluated for their anti-inflammatory efficacy in vivo. The carrageenan-induced paw edema model in rodents is a widely used and well-established acute inflammation model. [7]

Carrageenan-Induced Paw Edema Model

Carrageenan, a sulfated polysaccharide, when injected into the sub-plantar tissue of a rodent's paw, induces a biphasic inflammatory response. The initial phase is mediated by histamine, serotonin, and bradykinin, while the later phase (after 3 hours) is associated with the production of prostaglandins, mediated by the induction of COX-2. [8]Therefore, inhibition of paw edema in the later phase is indicative of COX-2 inhibition.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin or celecoxib), and test groups for different doses of the 5-aminoisothiazole-4-carboxamide derivative.

    • Administer the test compounds and controls orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection. [7]3. Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

G Animal Acclimatization Animal Acclimatization Grouping and Dosing Grouping and Dosing Animal Acclimatization->Grouping and Dosing Baseline Paw Volume Measurement Baseline Paw Volume Measurement Grouping and Dosing->Baseline Paw Volume Measurement Carrageenan Injection Carrageenan Injection Baseline Paw Volume Measurement->Carrageenan Injection Paw Volume Measurement (Post-injection) Paw Volume Measurement (Post-injection) Carrageenan Injection->Paw Volume Measurement (Post-injection) Data Analysis (% Inhibition of Edema) Data Analysis (% Inhibition of Edema) Paw Volume Measurement (Post-injection)->Data Analysis (% Inhibition of Edema)

Caption: Workflow for the carrageenan-induced paw edema assay.

Structure-Activity Relationship (SAR) Insights

The systematic synthesis and evaluation of a library of 5-aminoisothiazole-4-carboxamide derivatives allow for the elucidation of structure-activity relationships. Key considerations include:

  • The nature of the substituent on the N-aryl ring: Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at different positions on the aryl ring can significantly impact potency and selectivity.

  • The substitution pattern on the isothiazole ring: Modifications to the core heterocyclic ring can influence the overall conformation of the molecule and its fit within the enzyme's active site.

A thorough SAR study is crucial for optimizing the lead compounds to enhance their COX-2 selectivity and overall drug-like properties.

Conclusion and Future Directions

The 5-aminoisothiazole-4-carboxamide scaffold represents a promising platform for the development of novel and selective COX-2 inhibitors. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds. Future work in this area should focus on expanding the library of derivatives to further refine the SAR, conducting more extensive preclinical profiling of lead compounds, and exploring potential applications beyond inflammation, such as in oncology, where COX-2 is often overexpressed.

References

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 inhibitors: a review of their structure-activity relationships. Iranian journal of pharmaceutical research : IJPR, 10(4), 655–683. [Link]

  • Habeeb, A. G., Rao, P. N., & Knaus, E. E. (2001). Design and synthesis of 4,5-diphenyl-2-substituted-imidazoles as selective cyclooxygenase-2 inhibitors: identification of a potent and orally active antiinflammatory agent. Journal of medicinal chemistry, 44(18), 2921–2927. [Link]

  • Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., Taylor, R. C., Besra, G. S., & McHugh, T. D. (2009). Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH. PloS one, 4(5), e5617. [Link]

  • Wang, J., Guo, J., Tang, Y., Zhang, S., Tao, J., & Lu, Y. (2014). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Heterocyclic Communications, 20(3), 175-176. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of medicinal chemistry, 50(7), 1425–1441. [Link]

  • Selinsky, B. S., Gupta, K., Sharkey, C. T., & Loll, P. J. (2001). Structural analysis of NSAID binding by prostaglandin H2 synthase: time-dependent and time-independent inhibitors elicit identical enzyme conformations. Biochemistry, 40(17), 5172–5180. [Link]

  • Al-Saeed, F. A., El-Brollosy, N. R., & El-Hashash, M. A. (2014). Synthesis and biological evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives as potential anti-inflammatory and analgesic agents. European journal of medicinal chemistry, 80, 337–346. [Link]

  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European journal of medicinal chemistry, 36(2), 109–126. [Link]

  • Wang, J., Guo, J., Tang, Y., Zhang, S., Tao, J., & Lu, Y. (2014). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Heterocyclic Communications, 20(3), 175-176. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Knights, K. M., Mangoni, A. A., & Miners, J. O. (2010). Defining the COX inhibitor selectivity of NSAIDs: implications for understanding toxicity. Expert review of clinical pharmacology, 3(6), 769–776. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Jan, M. S., Parveen, S., Khuroo, M. A., & Rather, M. A. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific reports, 13(1), 15383. [Link]

  • YouTube. (2022, August 24). In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. Simulations Plus. [Link]

  • YouTube. (2022, August 24). In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. Simulations Plus. [Link]

  • Gierse, J. K., Koboldt, C. M., Walker, M. C., Seibert, K., & Isakson, P. C. (1999). Kinetic basis for selective inhibition of cyclooxygenase-2. The Journal of biological chemistry, 274(40), 28691–28697. [Link]

  • Singh, R. P., & Singh, S. (2014). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 3(3), 183-186. [Link]

  • Samad, A., Mohsin, M., Hasan, S. M., Nasir, M., & Abdullah, M. S. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules (Basel, Switzerland), 16(8), 6995–7005. [Link]

Sources

Application Note & Protocol: N-Acylation of 5-Aminoisothiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-aminoisothiazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The N-acylation of the 5-amino group is a critical synthetic transformation used to modulate the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-acylation of 5-aminoisothiazole-4-carboxamide. It details the underlying chemical principles, offers a robust step-by-step experimental protocol, outlines strategies for optimization, and provides a guide for troubleshooting common issues.

Scientific Foundation: The Chemistry of N-Acylation

The N-acylation of 5-aminoisothiazole-4-carboxamide is a classic example of nucleophilic acyl substitution. The reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom of the primary amino group.[1][2]

Mechanism of Action: The reaction proceeds via a well-established two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the 5-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group (e.g., a chloride ion from an acyl chloride).

When using highly reactive acylating agents like acyl chlorides, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) or a nucleophilic base (e.g., pyridine) is required. The base serves a dual purpose: it neutralizes the acidic byproduct (HCl) and can act as a catalyst.[3]

Role of Catalysts:

  • Pyridine: Can act as both a base and a nucleophilic catalyst. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is then attacked by the amine.[4]

  • 4-Dimethylaminopyridine (DMAP): A significantly more potent nucleophilic catalyst than pyridine.[4][5][6] Even in small, sub-stoichiometric amounts, DMAP dramatically accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate, which is a more potent acylating agent than the initial acyl chloride or anhydride.[5][7]

N-Acylation_Mechanism sub 5-Aminoisothiazole-4-carboxamide (Nucleophile) intermediate Tetrahedral Intermediate sub->intermediate Nucleophilic Attack acyl Acyl Chloride (Electrophile) acyl->intermediate base Base (e.g., Pyridine) hcl_salt Base-HCl Salt base->hcl_salt Neutralizes HCl product N-Acylated Product intermediate->product Elimination of Cl- intermediate->hcl_salt

Figure 1: Generalized mechanism for the N-acylation reaction.

Experimental Protocol: General Procedure for N-Acylation

This protocol provides a reliable method for the N-acylation of 5-aminoisothiazole-4-carboxamide using an acyl chloride as the acylating agent.

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Acyl chlorides are corrosive and lachrymatory. Dichloromethane is a volatile solvent. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

2.1 Materials and Reagents

  • Substrate: 5-Aminoisothiazole-4-carboxamide (1.0 eq)

  • Acylating Agent: Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.1 - 1.2 eq)

  • Base: Pyridine or Triethylamine (Et₃N) (1.5 - 2.0 eq)

  • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Work-up Reagents: Deionized water, 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography, appropriate elution solvents (e.g., Hexanes/Ethyl Acetate mixture)

2.2 Step-by-Step Methodology

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-aminoisothiazole-4-carboxamide (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Add anhydrous DCM (or DMF) via syringe to dissolve the substrate. A typical concentration is 0.1-0.5 M. Stir until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is crucial to control the exothermic nature of the acylation and minimize side-product formation.

  • Base and Catalyst Addition: Add the base (e.g., pyridine, 1.5 eq) via syringe, followed by the catalyst if used (DMAP, 0.1 eq).

  • Acylating Agent Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. A precipitate (the hydrochloride salt of the base) may form upon addition.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC). A suitable mobile phase is typically a mixture of ethyl acetate and hexanes. Visualize spots under UV light. The product should have a different Rf value than the starting amine.

  • Quenching and Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture again to 0 °C and carefully quench by adding deionized water.

    • Transfer the mixture to a separatory funnel. If DMF was used as the solvent, dilute with a larger volume of an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine (to reduce the amount of water in the organic layer).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to obtain the pure N-acylated product.[8]

Figure 2: Step-by-step experimental workflow for N-acylation.

Process Optimization and Scope

The choice of reagents and conditions can be adapted to the specific acyl group being introduced. The following table provides a reference for common variations.

Acylating AgentBase (eq)SolventTemp (°C)Typical Time (h)Notes
Acetyl ChloridePyridine (1.5)DCM0 to RT2 - 4A standard, highly reactive acylation.
Benzoyl ChlorideEt₃N (2.0)DCM0 to RT4 - 8Triethylamine is a non-nucleophilic alternative to pyridine.
Acetic AnhydridePyridine (2.0)DCM/PyridineRT to 406 - 16Less reactive than acyl chlorides; may require gentle heating.
Isobutyryl ChlorideEt₃N (2.0) + DMAP (0.1)THF0 to RT3 - 6DMAP is recommended for sterically hindered acylating agents.
Succinic AnhydridePyridine (2.0)DMF5012 - 18Ring-opening acylation to form a carboxylic acid functionality.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive acylating agent (hydrolyzed).2. Insufficiently nucleophilic amine.3. Ineffective base.1. Use a fresh bottle of acyl chloride/anhydride.2. Add a catalytic amount of DMAP (0.1 eq) to increase reactivity.[5]3. Ensure the base is anhydrous and of high purity.
Multiple Products on TLC 1. Di-acylation (on both the 5-amino and the carboxamide nitrogen).2. Side reactions due to excessive heat.1. Use only a slight excess of the acylating agent (1.05-1.1 eq). Add the acylating agent slowly at 0 °C.2. Maintain a low reaction temperature.
Low Yield After Work-up 1. Product is partially water-soluble.2. Emulsion formation during extraction.1. Back-extract the aqueous layers with the organic solvent. Use brine for the final wash to minimize water in the organic phase.2. Add a small amount of brine to the separatory funnel to help break the emulsion.
Difficulty in Purification 1. Product co-elutes with starting material or impurities.1. Adjust the polarity of the column chromatography eluent. Try a different solvent system (e.g., Dichloromethane/Methanol).

References

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
  • Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online.
  • The Nucleophilic Catalysis of 4-Dimethylaminopyridine in Acylation Reactions: A Technical Guide. Benchchem.
  • Short and efficient synthesis of 5-aminothiazole-4-carboxamide.
  • A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradi
  • N-Acylation Reactions of Amines.
  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Benchchem.
  • Acylation Overview, Mechanism & Agents. Study.com.
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents.
  • Troubleshooting low yield in Friedel-Crafts acyl
  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org.
  • What is the role of pyridine in the acetyl
  • 4-Dimethylaminopyridine (DMAP). Common Organic Chemistry.
  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.

Sources

Troubleshooting & Optimization

addressing solubility issues of 5-Aminoisothiazole-4-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Aminoisothiazole-4-carboxamide Derivatives

A Guide to Understanding and Overcoming Solubility Challenges

Welcome to the technical support center for 5-aminoisothiazole-4-carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this important class of compounds, which are frequently investigated as kinase inhibitors and other therapeutic agents.[1] It is well-documented that a significant percentage of new chemical entities, particularly in oncology, are poorly water-soluble, posing a major hurdle to preclinical and clinical development.[2][3]

This resource, structured in a direct question-and-answer format, provides in-depth, experience-driven advice to help you diagnose, troubleshoot, and resolve the solubility issues commonly encountered with this chemical scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 5-aminoisothiazole-4-carboxamide derivative shows very low solubility in aqueous buffers (pH 7.4). What are the underlying physicochemical reasons for this?

A1: The poor aqueous solubility of this scaffold is not surprising and can be attributed to several key structural and solid-state properties. Understanding these root causes is the first step toward devising a rational enhancement strategy.

  • High Crystal Lattice Energy: The core structure is a planar, aromatic heterocycle featuring both amide and amino functionalities.[4][5] This arrangement is highly conducive to forming strong, directional intermolecular hydrogen bonds (e.g., amide-to-amide N-H···O=C and amine-to-ring N-H···N) within the crystal lattice. This dense network of interactions results in a high lattice energy—the energy required to break apart the crystal structure.[6][7] For a compound to dissolve, the energy gained from solvent interaction (hydration energy) must overcome this lattice energy.[8][9] With such strong crystal packing, the energy barrier to dissolution is substantial.[7]

  • Molecular Planarity and Pi-Stacking: The flat, aromatic nature of the isothiazole ring allows for efficient π-π stacking interactions between molecules in the solid state. These non-covalent interactions further stabilize the crystal lattice and contribute to its resistance to dissolution.

  • Unfavorable Solvation: While the molecule possesses hydrogen bond donors and acceptors, the overall structure is relatively rigid and hydrophobic. The energetic cost of creating a cavity in the water structure to accommodate the molecule, combined with the strong self-association in the solid state, makes the transition from a solid to a dissolved state energetically unfavorable.

`dot graph "Structural_Factors_Affecting_Solubility" { layout=neato; graph [overlap=false, splines=true, sep="+6,6", fontname="Helvetica", fontsize=12, fontcolor="#202124", bgcolor="#F1F3F4", label="Key Physicochemical Drivers of Poor Solubility", labelloc=t]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes A [label="5-Aminoisothiazole-\n4-carboxamide Core", fillcolor="#FBBC05", fontcolor="#202124", pos="0,2.5!"]; B [label="High Crystal\nLattice Energy", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2.5,0!"]; C [label="Molecular Planarity\n& Pi-Stacking", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2.5,0!"]; D [label="Strong H-Bonding\n(Amide-Amide)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-4,-2.5!"]; E [label="Strong H-Bonding\n(Amine-Heterocycle)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-1,-2.5!"]; F [label="Efficient Crystal\nPacking", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="1.5,-2.5!"]; G [label="Poor Aqueous\nSolvation", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="4,-2.5!"]; H [label="POOR SOLUBILITY", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-4.5!"];

// Edges A -> B [label="contributes to"]; A -> C [label="enables"]; B -> D; B -> E; C -> F; D -> H [label="results in"]; E -> H [label="results in"]; F -> H [label="results in"]; G -> H [label="results in"]; } ` Caption: Physicochemical factors contributing to the low solubility of the scaffold.

Q2: I am starting with a new derivative. What is the most effective initial strategy to characterize its solubility and identify a potential path forward?

A2: A systematic, multi-stage approach is crucial. Do not rely on a single-point measurement. A proper initial assessment will save significant time and resources later.

Stage 1: Basic Physicochemical Profiling

  • pKa Determination: Identify all ionizable centers. The 5-amino group is expected to be basic. The pKa of the parent 2-aminothiazole is approximately 5.4, which provides a starting reference point.[10] Substituents on your derivative will modulate this value. Knowing the pKa is essential for determining if salt formation is a viable strategy.

  • LogP/LogD Measurement: Quantify the lipophilicity of your molecule. This will help predict its general solubility behavior and potential for formulation in lipid-based systems.

  • Solid-State Characterization: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine if your initial material is crystalline or amorphous and to assess its melting point and thermal stability.

Stage 2: Systematic Solubility Assessment Measure both kinetic and thermodynamic solubility in a range of physiologically relevant media. This provides a comprehensive picture of the compound's behavior.

Solubility Type Description Typical Media Interpretation
Kinetic Measures the concentration of a compound in solution immediately after adding a concentrated stock (e.g., DMSO) to an aqueous buffer, before it has time to precipitate.pH 7.4 Phosphate Buffered Saline (PBS)Reflects the "apparent solubility" and is relevant for initial high-throughput screening and in vitro assays where precipitation kinetics matter.
Thermodynamic Represents the true equilibrium solubility, measured by agitating an excess of solid compound in the buffer for an extended period (24-48h) until equilibrium is reached.pH 2.0 (SGF), pH 5.0, pH 7.4 (SIF)The "gold standard" for solubility. pH-dependency gives crucial clues for potential salt formation and predicts behavior in different parts of the GI tract.

Protocol 1: Basic Thermodynamic Solubility Assessment

  • Preparation: Add an excess amount of your solid compound (e.g., 1-2 mg) to 1 mL of each test buffer (e.g., pH 2.0, 5.0, 7.4) in separate vials. Ensure enough solid is present that some remains undissolved at the end.

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. A shaking incubator or rotator is ideal.

  • Separation: After equilibration, filter the samples through a 0.22 µm PVDF filter or centrifuge at high speed to separate the undissolved solid.

  • Quantification: Dilute an aliquot of the clear supernatant in a suitable solvent (e.g., acetonitrile/water) and quantify the concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.

This systematic approach will generate a clear data set to guide your next steps.

Q3: My compound has a basic pKa around 6.0. Is salt formation a good strategy to improve its solubility, and how do I test this?

A3: Yes, with a pKa of 6.0, your compound is a weak base, making it an excellent candidate for salt formation.[11] The goal of forming a salt is to replace the strong crystal lattice of the free base with a new, more readily dissolvable ionic lattice.[12] The ionization of the molecule into charged species significantly increases its affinity for water.[12]

The "ΔpKa Rule": For successful and stable salt formation, a general rule of thumb is that the difference between the pKa of the base (your compound) and the pKa of the acid (the counter-ion) should be greater than 3 (ΔpKa > 3).

Feasibility Assessment:

  • Your Compound (Base): pKa ≈ 6.0

  • Good Counter-ion (Strong Acid): Hydrochloric acid (HCl, pKa < 0), Methanesulfonic acid (Mesylate, pKa ≈ -1.9)

  • Calculation: ΔpKa for HCl salt = 6.0 - (<0) = >6. This is well above the threshold of 3, indicating a high probability of forming a stable salt.

Protocol 2: Small-Scale Salt Screen

This protocol allows you to rapidly test several counter-ions to see if they form a crystalline salt.

  • Solubilization: Dissolve a known amount of your free base compound (e.g., 20 mg) in a suitable organic solvent where it is freely soluble (e.g., acetone, ethanol, or ethyl acetate).

  • Counter-ion Addition: In separate vials, add a stoichiometric equivalent (1.0 eq) of different pharmaceutically acceptable acids (e.g., HCl in isopropanol, methanesulfonic acid, sulfuric acid, maleic acid, tartaric acid).

  • Precipitation/Crystallization: Agitate the solutions at room temperature. If a salt forms, it will often precipitate out of the organic solvent. If no precipitate forms immediately, try cooling the solution, slowly adding an anti-solvent (like heptane), or allowing the solvent to evaporate slowly.

  • Isolation & Analysis: Isolate any resulting solids by filtration. Wash with a small amount of the solvent and dry.

  • Characterization: Analyze the solid by XRPD. A new, unique diffraction pattern compared to the free base confirms the formation of a new solid form (potentially a salt). DSC can show a new, typically higher, melting point.

  • Solubility Testing: If a stable crystalline salt is confirmed, perform the thermodynamic solubility assessment (Protocol 1) on the new salt form. You should observe a significant increase in aqueous solubility, especially at lower pH values.

`dot graph "Salt_Formation_Decision_Workflow" { graph [fontname="Helvetica", fontsize=12, fontcolor="#202124", bgcolor="#F1F3F4", label="Decision Workflow for Salt Formation Strategy", labelloc=t, rankdir=TB]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Start: Poorly Soluble\nDerivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; pKa [label="Determine pKa of\nIonizable Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_pKa [label="Is there a basic center\nwith pKa > 3?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Salt_Screen [label="Perform Salt Screen\n(Protocol 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze_Solid [label="Analyze Solid Form\n(XRPD, DSC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Salt [label="New Crystalline Form\nAchieved?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Test_Sol [label="Test Aqueous Solubility\nof Salt Form", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Success:\nSolubility Enhanced", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure1 [label="Consider Alternative\nStrategies", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Failure2 [label="Screen More Counter-ions\nor Solvents", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> pKa; pKa -> Check_pKa; Check_pKa -> Salt_Screen [label="Yes"]; Check_pKa -> Failure1 [label="No"]; Salt_Screen -> Analyze_Solid; Analyze_Solid -> Check_Salt; Check_Salt -> Test_Sol [label="Yes"]; Check_Salt -> Failure2 [label="No"]; Test_Sol -> Success; } ` Caption: A decision tree for pursuing a salt formation strategy.

Caution: Be aware of salt hydrolysis. A salt of a weak base and strong acid can convert back to the less soluble free base in a high pH environment (e.g., the intestine, pH ~6.8).[13] This can lead to precipitation, so understanding the pH-solubility profile of the salt is critical.

Q4: Salt formation was unsuccessful or did not provide sufficient solubility. What are the next-level strategies I should consider?

A4: If salt formation is not viable, the next step is to disrupt the crystal lattice using formulation-based approaches. The most common and effective of these is creating an Amorphous Solid Dispersion (ASD) .

What is an ASD? An ASD is a molecular mix of your active pharmaceutical ingredient (API) and a polymer carrier, where your API is dispersed in an amorphous (non-crystalline) state.[14][15] Amorphous materials do not have the highly ordered structure of a crystal, so no lattice energy needs to be overcome for dissolution.[14] This can lead to dramatic, albeit temporary, increases in apparent solubility, often creating a "supersaturated" solution that can enhance absorption.[16]

How are ASDs made? There are two primary industrial methods:

  • Spray Drying: The API and a polymer (like HPMC, HPMCAS, or PVP) are dissolved in a common solvent.[17] This solution is then sprayed as a fine mist into a hot chamber, causing the solvent to evaporate instantly, trapping the API in an amorphous state within the polymer matrix.[15]

  • Hot Melt Extrusion (HME): The API and a thermoplastic polymer are mixed and heated until molten, then extruded.[17] Upon cooling, the mixture solidifies into an amorphous dispersion. This is a solvent-free method suitable for thermally stable compounds.[15]

A simpler lab-scale method is solvent evaporation , where the API and polymer are co-dissolved and the solvent is removed under vacuum.

Why it works for this scaffold: The strong intermolecular hydrogen bonding that drives high crystallinity in 5-aminoisothiazole-4-carboxamide derivatives can be disrupted by forming new hydrogen bonds with the polymer carrier. The polymer then acts as a physical barrier, preventing the API molecules from re-crystallizing.

Protocol 3: Feasibility Study for an Amorphous Solid Dispersion

  • Polymer Selection: Choose a few common, pharmaceutically acceptable polymers (e.g., PVP K30, HPMC-AS, Soluplus®).

  • Solvent Selection: Find a common solvent (e.g., methanol, acetone, dichloromethane) that dissolves both your compound and the chosen polymer.

  • Preparation (Solvent Evaporation):

    • Prepare solutions with different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 by weight).

    • Combine the API and polymer solutions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin film.

    • Scrape the solid film from the flask.

  • Characterization:

    • Analyze the resulting solid by XRPD. The absence of sharp peaks (a "halo" pattern) indicates an amorphous state.

    • Use DSC to confirm the absence of a melting peak and identify a single glass transition temperature (Tg), confirming a homogenous dispersion.

  • Dissolution Testing: Perform a dissolution test (e.g., USP II paddle apparatus) comparing the ASD to the crystalline API. You should observe a much faster and higher extent of dissolution from the ASD, often achieving a supersaturated state before potentially precipitating over time.

Other Advanced Options:

  • Co-crystals: Similar to salts, but the interaction between the API and a co-former is a neutral hydrogen bond, not an ionic one. This can be an option for non-ionizable compounds.[18]

  • Lipid-Based Formulations: For highly lipophilic derivatives, dissolving the compound in oils, surfactants, and co-solvents to create a Self-Emulsifying Drug Delivery System (SEDDS) can be highly effective.[19] The compound is pre-dissolved and forms a fine emulsion upon contact with aqueous fluids in the gut, bypassing the dissolution step.[19]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Wang, J., Guo, J., Tang, Y., Zhang, S., Tao, J., & Lu, Y. (2014). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Heterocyclic Communications, 20(3), 175–176. [Link]

  • ResearchGate. (2014). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?[Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 8(9), 1035-1041. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLoS ONE, 18(9), e0291732. [Link]

  • Pandi, P., Bulusu, R., Kommineni, N., Khan, W., & Singh, M. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. International Journal of Pharmaceutics, 586, 119560. [Link]

  • MDPI. (n.d.). Lattice Matching and Microstructure of the Aromatic Amide Fatty Acid Salts Nucleating Agent on the Crystallization Behavior of Recycled Polyethylene Terephthalate. [Link]

  • Clementi, C., Giffard, C. J., & Sbarbati, N. (1978). Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. Journal of the Chemical Society, Perkin Transactions 2, (1), 75-78. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

  • Kumar, A., & Sahoo, S. K. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Austin Journal of Drug Discovery, Development and Delivery, 5(1), 1025. [Link]

  • Chemistry LibreTexts. (2023). 9.12: Lattice Energies and Solubility. [Link]

  • Stewart, C., et al. (2019). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 16(5), 2144–2157. [Link]

  • YouTube. (2014). Amorphous Solid Dispersion Formulations Using The Spray Dry Process. [Link]

  • National Center for Biotechnology Information. (n.d.). Aminothiazole, 5. PubChem Compound Database. [Link]

  • ResearchGate. (2015). Principles of Salt Formation. [Link]

  • Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977). Pharmaceutical salts. Journal of Pharmaceutical Sciences, 66(1), 1-19. [Link]

  • Ascendia Pharmaceutical Solutions. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology. [Link]

  • MDPI. (2022). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. [Link]

  • Chemistry LibreTexts. (2021). 5.8.2: Lattice Energies and Solubility. [Link]

  • van Hasselt, J. G. C., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 14(12), 2795. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • PLOS. (n.d.). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. [Link]

  • MDPI. (2022). Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. [Link]

  • Taylor, L. S., & Morris, K. R. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Current Opinion in Drug Discovery & Development, 17(4), 437-444. [Link]

  • Mega Lecture. (n.d.). CHAPTER 20: Lattice Energy. [Link]

  • ORBi. (n.d.). COMPARISON OF DIFFERENT METHODS FOR SHAPING AMORPHOUS SOLID DISPERSIONS. [Link]

  • Quora. (2017). How is lattice energy related to solubility?[Link]

  • Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

  • EXCLI Journal. (2023). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

  • PubMed. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. [Link]

  • ChemBK. (n.d.). 2-Aminothiazole-5-carbadehyde. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • eLife. (2024). Ω-Loop mutations control dynamics of the active site by modulating the hydrogen-bonding network in PDC-3 β-lactamase. [Link]

Sources

Validation & Comparative

The Tale of Two Isomers: A Comparative Guide to Isothiazole and Thiazole in Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the vast and intricate world of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the five-membered sulfur and nitrogen-containing heterocycles, isothiazole and its isomer, thiazole, are prominent players, each offering a unique set of attributes. This guide provides a comprehensive comparative study of isothiazole and thiazole in bioactive compounds, delving into their fundamental physicochemical properties, synthetic accessibility, metabolic fate, and impact on biological activity. Through a blend of theoretical insights and practical experimental data, we aim to equip researchers with the knowledge to make informed decisions in the design and development of novel therapeutics.

At the Core of the Matter: Fundamental Physicochemical Differences

The seemingly subtle difference in the arrangement of the nitrogen and sulfur atoms between isothiazole (1,2-thiazole) and thiazole (1,3-thiazole) gives rise to distinct electronic and steric properties that have significant implications for their behavior in biological systems.

dot

cluster_isothiazole Isothiazole Synthesis enamine_thione Enamine-thione isothiazole_product Isothiazole enamine_thione->isothiazole_product Oxidation oxidizing_agent Oxidizing Agent oxidizing_agent->isothiazole_product

Caption: General scheme for isothiazole synthesis from enamine-thiones.

Thiazole Synthesis: The Workhorse Hantzsch Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring. [1]This robust and high-yielding reaction involves the condensation of an α-haloketone with a thioamide. Its versatility allows for the introduction of a wide range of substituents at various positions of the thiazole ring.

dot

cluster_thiazole Thiazole Synthesis (Hantzsch) alpha_haloketone α-Haloketone thiazole_product Thiazole alpha_haloketone->thiazole_product Condensation thioamide Thioamide thioamide->thiazole_product

Caption: General scheme for the Hantzsch thiazole synthesis.

Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a general procedure for the synthesis of a 2-aminothiazole derivative, a common building block in medicinal chemistry.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

  • Stir bar and hot plate

  • Scintillation vial (20 mL)

  • Beaker (100 mL)

  • Büchner funnel and side-arm flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to a moderate temperature (e.g., 100°C) for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate through a Büchner funnel.

  • Wash the filter cake with water.

  • Dry the collected solid to obtain the 2-amino-4-phenylthiazole product.

The Body's Response: Metabolic Stability and Bioactivation

The metabolic fate of a drug is a critical determinant of its efficacy and safety. Both isothiazole and thiazole rings can be subject to metabolic transformations, primarily by cytochrome P450 (CYP) enzymes.

Isothiazole Metabolism: A Tale of Sulfur Oxidation

Recent studies have shown that isothiazole-containing compounds can undergo bioactivation. For instance, a c-Met inhibitor containing a 3-methylisothiazole moiety was found to form a glutathione conjugate at the C4 position of the isothiazole ring. [2]The proposed mechanism involves CYP-mediated oxidation of the sulfur atom, leading to a reactive intermediate that is subsequently trapped by glutathione. [2]This bioactivation pathway highlights a potential liability for isothiazole-containing drugs, as the formation of reactive metabolites can lead to idiosyncratic toxicities.

dot

Isothiazole_Drug Isothiazole-containing Drug CYP450 CYP450 Enzymes Isothiazole_Drug->CYP450 Sulfur_Oxidation Sulfur Oxidation CYP450->Sulfur_Oxidation Reactive_Intermediate Reactive Intermediate Sulfur_Oxidation->Reactive_Intermediate GSH Glutathione (GSH) Reactive_Intermediate->GSH Covalent_Binding Covalent Binding to Proteins Reactive_Intermediate->Covalent_Binding GSH_Adduct Glutathione Adduct GSH->GSH_Adduct Toxicity Potential Toxicity Covalent_Binding->Toxicity

Caption: Proposed bioactivation pathway of isothiazole-containing drugs.

Thiazole Metabolism: A More Complex Picture

Thiazole-containing drugs are also known to generate reactive metabolites. The biotransformation of the thiazole ring can occur through several pathways, including epoxidation of the double bond, S-oxidation, and N-oxidation. The formation of these reactive species can lead to covalent binding to cellular macromolecules, which is a potential mechanism for drug-induced toxicity. However, the metabolic stability of a thiazole-containing compound is highly dependent on the nature and position of its substituents. In some cases, replacing a thiazole ring with a less electron-rich isoxazole has been shown to improve metabolic stability. [3] Experimental Protocol: In Vitro Microsomal Stability Assay

This assay is a standard in vitro method to assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (contains NADPH and co-factors)

  • Acetonitrile (ice-cold)

  • Internal standard

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

  • In a microcentrifuge tube, mix the microsomal solution with the NADPH regenerating system and the test compound working solution.

  • Initiate the reaction by incubating the mixture at 37°C with gentle agitation.

  • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and add an internal standard.

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculate the percentage of compound remaining over time to determine the metabolic stability (half-life and intrinsic clearance).

The Proof is in the Potency: Comparative Biological Activities

The choice between an isothiazole and a thiazole scaffold can significantly impact the biological activity of a compound. While it is challenging to make broad generalizations, examining specific case studies provides valuable insights.

Anti-inflammatory Activity

In a comparative study of thiazolyl and isothiazolyl azomethine derivatives, both classes of compounds exhibited anti-inflammatory activity in a carrageenan-induced mouse paw edema model. [4]The study suggested that the anti-inflammatory and antioxidant activities were dependent on the specific structural features of the compounds. [4]Another study on substituted phenyl thiazole derivatives also demonstrated significant anti-inflammatory activity. [5][6]

Anticancer Activity

Both isothiazole and thiazole moieties are found in numerous anticancer agents. Thiazole derivatives have been extensively studied as kinase inhibitors, with several approved drugs such as Dasatinib and Dabrafenib targeting various kinases involved in cancer progression. [7][8]Studies on novel thiazole derivatives have shown potent cytotoxic activity against various cancer cell lines, including breast cancer and osteosarcoma. [9][10]While there are fewer examples of isothiazole-based anticancer drugs, the aforementioned c-Met inhibitor demonstrates the potential of this scaffold in oncology. [2]The different electronic properties of the two rings can lead to altered binding affinities and selectivities for their respective biological targets.

Table 2: Representative Bioactive Compounds Containing Isothiazole and Thiazole

CompoundHeterocycleTherapeutic AreaMechanism of Action
Ziprasidone IsothiazoleAntipsychoticDopamine D2 and Serotonin 5-HT2A receptor antagonist
Perospirone IsothiazoleAntipsychoticDopamine D2 and Serotonin 5-HT2A receptor antagonist
Dasatinib ThiazoleAnticancerMulti-targeted kinase inhibitor (including BCR-ABL and Src family kinases)
Dabrafenib ThiazoleAnticancerBRAF kinase inhibitor
Ritonavir ThiazoleAntiviral (HIV)HIV protease inhibitor
Nitazoxanide ThiazoleAntiparasiticInhibition of pyruvate:ferredoxin oxidoreductase

Making the Right Choice: A Summary of Key Considerations

The decision to employ an isothiazole or a thiazole scaffold in a drug discovery program is a nuanced one, with no single "better" option. The optimal choice depends on the specific therapeutic target, the desired physicochemical properties, and the overall drug design strategy.

Isothiazole may be preferred when:

  • Lower basicity is desired to minimize off-target ionic interactions.

  • A larger dipole moment could enhance interactions with a polar binding site.

  • Modulation of metabolic stability is required, although the potential for sulfur oxidation-mediated bioactivation must be carefully assessed.

Thiazole may be the scaffold of choice when:

  • A well-established and versatile synthetic route like the Hantzsch synthesis is advantageous for rapid library generation.

  • The slightly lower lipophilicity is beneficial for improving aqueous solubility.

  • The extensive historical data on thiazole-containing drugs can guide structure-activity relationship (SAR) studies.

Conclusion: A Tale of Isomeric Potential

Isothiazole and thiazole, while structurally similar, present a fascinating case study in how subtle changes in molecular architecture can lead to significant differences in the properties of bioactive compounds. This guide has provided a comparative analysis of their physicochemical properties, synthesis, metabolic stability, and biological activities, supported by experimental data and protocols. By understanding the unique characteristics of each isomer, medicinal chemists can more effectively harness their potential to design and develop the next generation of innovative and effective medicines. The journey from scaffold selection to a clinically successful drug is long and challenging, but a deep understanding of the fundamental properties of these versatile heterocycles is an invaluable asset in navigating this complex path.

References

  • Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(13), 5284–5288. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(1), 1-26. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7301. [Link]

  • Isothiazole. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). Journal of Molecular Structure, 1315, 138545. [Link]

  • Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties. (2019). New Journal of Chemistry, 43(19), 7436-7443. [Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021). Chemical Research in Toxicology, 34(6), 1459–1470. [Link]

  • Thiazolyl and isothiazolyl azomethine derivatives with anti-inflammatory and antioxidant activities. (2006). Bioorganic & Medicinal Chemistry, 14(11), 3672-3677. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(1), 1-26. [Link]

  • Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. (2019). New Journal of Chemistry, 43(19), 7436-7443. [Link]

  • Isothiazole. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2011). Journal of Medicinal Chemistry, 54(9), 3015–3032. [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research, 6(12), 106-110. [Link]

  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2002). Russian Chemical Reviews, 71(8), 673–694. [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (2024). Molecules, 29(13), 3043. [Link]

  • Evaluation of metabolic stability of thiazole compound 3, verapamil, and propranolol using human liver microsomes. (2022). Journal of Pharmaceutical and Biomedical Analysis, 219, 114948. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(1), 1-26. [Link]

  • Thiadiazoles and thiazoles with potential cytotoxic activity. (2023). Results in Chemistry, 5, 100813. [Link]

  • Product Class 15: Isothiazoles. (2002). In Science of Synthesis (Vol. 11, pp. 507-570). [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). World Journal of Pharmaceutical Research, 13(10), 123-131. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(1), 1-26. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(19), 6433. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2020). Molecules, 25(7), 1713. [Link]

  • Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. (2010). Chemical Research in Toxicology, 23(12), 1837–1846. [Link]

  • Thiazole. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 229-246. [Link]

Sources

A Head-to-Head Comparison of 5-Aminoisothiazole-4-carboxamide Derivatives as Kinase Inhibitors: Focus on Dasatinib and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 5-aminoisothiazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents targeting protein kinases.[1] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This guide provides an in-depth, head-to-head comparison of prominent 5-aminoisothiazole-4-carboxamide derivatives, with a primary focus on the multi-targeted kinase inhibitor Dasatinib (BMS-354825). We will delve into its mechanism of action, compare its performance with other relevant inhibitors, and provide detailed experimental protocols for researchers in the field.

Dasatinib: A Potent, Multi-Targeted Kinase Inhibitor

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, most notably BCR-ABL and Src family kinases (SFKs).[2] Its development marked a significant advancement in the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to the first-generation inhibitor, imatinib.[3][4]

Mechanism of Action and Target Profile

Dasatinib's primary mechanism of action is the inhibition of the constitutively active BCR-ABL tyrosine kinase, the hallmark of CML.[5] This chimeric oncoprotein drives uncontrolled cell proliferation and survival through the activation of numerous downstream signaling pathways, including the Ras/MAPK, JAK/STAT, and PI3K/AKT pathways.[6][7] Dasatinib binds to the ATP-binding site of the ABL kinase domain, effectively blocking its catalytic activity.[8]

A key advantage of Dasatinib over imatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, contributing to its higher potency and its efficacy against many imatinib-resistant mutations.[3] In vitro, Dasatinib is 325-fold more potent than imatinib against wild-type BCR-ABL.[4][9][10]

Beyond BCR-ABL, Dasatinib exhibits potent inhibitory activity against the Src family of kinases (SFKs), which include Src, Lck, Lyn, Hck, Fyn, Yes, Blk, and Fgr.[2][9][11] SFKs are involved in a multitude of cellular processes, including cell growth, differentiation, adhesion, and migration.[12][13] The inhibition of SFKs by Dasatinib contributes to its broader anti-cancer activity and its potential application in solid tumors, such as metastatic prostate cancer.[14][15]

Signaling Pathways Targeted by Dasatinib

The dual inhibition of BCR-ABL and SFKs by Dasatinib leads to the blockade of several critical signaling cascades.

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos Activates STAT5 STAT5 BCR_ABL->STAT5 Activates PI3K PI3K BCR_ABL->PI3K Activates Integrin Integrin Receptors SFKs Src Family Kinases (Src, Lyn, etc.) Integrin->SFKs Activates Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SFKs Inhibits Dasatinib->STAT5 Inhibits Signaling Apoptosis Apoptosis Dasatinib->Apoptosis Induces FAK FAK SFKs->FAK Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation p130CAS p130CAS FAK->p130CAS Adhesion_Migration ↓ Adhesion, Migration, & Invasion p130CAS->Adhesion_Migration

Caption: Dasatinib inhibits BCR-ABL and Src family kinases, blocking downstream pro-survival and pro-proliferative signaling pathways.

Head-to-Head Performance Comparison

The efficacy of Dasatinib has been extensively compared with other tyrosine kinase inhibitors (TKIs), particularly in the context of CML.

Dasatinib vs. Imatinib

As a second-generation TKI, Dasatinib demonstrates superior potency and a broader spectrum of activity against BCR-ABL mutations compared to imatinib.[16] This is a critical advantage in treating patients who have developed resistance to imatinib.[4][10] Clinical data has shown that Dasatinib can induce durable cytogenetic responses in CML patients who are resistant or intolerant to imatinib.[17]

FeatureDasatinibImatinib
Potency (vs. wild-type BCR-ABL) ~325-fold higherBaseline
BCR-ABL Conformation Binding Active and InactivePrimarily Inactive
Activity against Imatinib-resistant mutants Active against 18 of 19 known mutations (excluding T315I)[2][9]Limited
Primary Targets BCR-ABL, Src Family KinasesBCR-ABL, c-Kit, PDGFR

Table 1: Key differences between Dasatinib and Imatinib.

Comparison with other 5-Aminoisothiazole-4-carboxamide Derivatives

While Dasatinib is the most prominent drug in this class, research into other derivatives continues, aiming for improved selectivity, potency, and safety profiles. For instance, modifications to the Dasatinib scaffold have been explored to enhance its activity and selectivity.[18]

CompoundTarget Cell LineIC50 (µM)Citation
Dasatinib K562 (Leukemia)< 1[18]
MCF-7 (Breast Cancer)< 1[18]
HT-29 (Colon Cancer)< 1[18]
Analog 6d K562 (Leukemia)Comparable to Dasatinib[18]
MCF-7 (Breast Cancer)20.2[18]
HT-29 (Colon Cancer)21.6[18]
Compound 21 K562 (Leukemia)16.3[19]
MDA-MB-231 (Breast Cancer)Inactive[19]
MCF-7 (Breast Cancer)20.2[19]
HT-29 (Colon Cancer)21.6[19]

Table 2: Comparative antiproliferative activity of Dasatinib and its analogs.[18][19]

Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.

Objective: To quantify the enzymatic activity of a target kinase in the presence of varying concentrations of an inhibitor.

General Procedure:

  • Reagents and Materials:

    • Recombinant active kinase (e.g., ABL, Src)

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[20]

    • ATP

    • Substrate peptide (e.g., poly(Glu,Tyr))

    • Test compounds (e.g., Dasatinib and its analogs)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • Microplate reader for luminescence detection

  • Protocol:

    • Prepare serial dilutions of the test compounds in the kinase buffer.

    • In a 96-well plate, add the kinase and the test compound at various concentrations.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.[20]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.[20]

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[20]

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[20]

Kinase_Inhibition_Assay cluster_workflow In Vitro Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Inhibitor, Substrate, ATP) Start->Prepare_Reagents Incubate_Kinase_Inhibitor Incubate Kinase with Inhibitor Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Reaction with Substrate/ATP Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Add Detection Reagent Incubate_Reaction->Stop_Reaction Measure_Signal Measure Luminescence Stop_Reaction->Measure_Signal Analyze_Data Analyze Data (Calculate IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Viability Assay

This assay measures the number of viable cells in a culture after exposure to a test compound.[21]

Objective: To determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.[22]

General Procedure:

  • Reagents and Materials:

    • Cancer cell lines (e.g., K562, MCF-7)

    • Cell culture medium and supplements

    • Test compounds

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)[23]

    • 96-well cell culture plates

    • Microplate reader

  • Protocol:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period to allow for the reaction to occur.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.

    • The signal intensity is proportional to the number of viable cells.

Conclusion and Future Directions

The 5-aminoisothiazole-4-carboxamide scaffold, exemplified by Dasatinib, has proven to be a highly successful platform for the development of potent kinase inhibitors. Dasatinib's dual inhibition of BCR-ABL and Src family kinases provides a powerful therapeutic strategy for CML and shows promise for other malignancies. The comparative data presented herein underscores the superior efficacy of Dasatinib over first-generation inhibitors and provides a benchmark for the development of novel analogs.

Future research in this area will likely focus on:

  • Improving selectivity: Designing derivatives with a more targeted kinase inhibition profile to minimize off-target effects and associated toxicities.

  • Overcoming resistance: Developing compounds that are active against the T315I "gatekeeper" mutation in BCR-ABL, which confers resistance to most currently available TKIs.

  • Expanding therapeutic applications: Exploring the efficacy of these derivatives in a wider range of cancers and other diseases driven by aberrant kinase signaling.

The detailed protocols and comparative analysis provided in this guide are intended to empower researchers to advance the discovery and development of the next generation of 5-aminoisothiazole-4-carboxamide-based therapeutics.

References

  • Nelson, E. A., Walker, S. R., Weisberg, E., Bar-Natan, M., Barrett, R., Gashin, L. B., ... & Frank, D. A. (2007). Dasatinib (BMS-354825) inhibits Stat5 signaling associated with apoptosis in chronic myelogenous leukemia cells. Molecular Cancer Therapeutics, 6(5), 1438-1446.
  • Shah, N. P., Kim, D. W., Kantarjian, H., Rousselot, P., Llacer, P. E., Enrico, A., ... & Müller, M. C. (2010). Potent, transient inhibition of BCR-ABL with dasatinib 100 mg daily achieves rapid and durable cytogenetic responses and high transformation-free survival rates in chronic phase chronic myeloid leukemia patients with resistance, suboptimal response or intolerance to imatinib.
  • Abdel-Wahab, B. F., & Abdel-Gawad, H. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1439.
  • Hulverson, M. A., Choi, R., Arnold, S. L. M., Schaefer, D. A., Hemphill, A., McCloskey, C., ... & Vidad, A. (2019). Development of 5-Aminopyrazole-4-carboxamide-based Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy. Journal of Medicinal Chemistry, 62(8), 4064-4075.
  • El-Damasy, D. A., & Cho, N. C. (2024).
  • Lowell, C. A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology, 3(3), a002373.
  • Bettayeb, K., Leung, E., Toy, W., Chae, H., Lee, S. C., Lee, T., ... & Gray, N. S. (2010). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry, 53(24), 8683-8694.
  • Jabbour, E., & Kantarjian, H. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Cancers, 14(2), 398.
  • Yarmoluk, S. M., & Kovaleva, M. V. (2024).
  • Nam, S., Kim, D., Cheng, J. Q., Zhang, S., Lee, J. H., Buettner, R., ... & Jove, R. (2005). Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells. Cancer Research, 65(20), 9185-9189.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Müller, M. C., Cortes, J. E., Kim, D. W., Druker, B. J., Erben, P., Pasquini, R., ... & Hochhaus, A. (2009).
  • Shah, N. P., Tran, C., Lee, F. Y., Chen, P., Norris, D., & Sawyers, C. L. (2007). Dasatinib (BMS-354825) inhibits Src family kinases and downstream STAT5 signaling in chronic myelogenous leukemia cells. Cancer Research, 67(9), 4207-4214.
  • Wikipedia. (n.d.). Src family kinase. Retrieved from [Link]

  • Cilloni, D., & Saglio, G. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930–937.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Shah, N. P., Nicoll, J. M., Nagar, B., Gorre, M. E., Paquette, R. L., Kuriyan, J., & Sawyers, C. L. (2008). Acute dasatinib exposure commits Bcr-Abl–dependent cells to apoptosis. Blood, 112(8), 3323–3326.
  • Wang, Y., Li, Y., Wu, J., Zhang, Y., & Liu, J. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12343–12351.
  • Creative Biogene. (n.d.). Src Family Kinases. Retrieved from [Link]

  • Seggewiss, R., Loré, K., Greiner, E., Magnusson, M. K., Price, D. A., Douek, D. C., ... & Rosti, G. (2008). Differential Effects of the BCR-ABL-Inhibitors Imatinib, Nilotinib and Dasatinib on NK Cell Reactivity against Chronic Myeloid Leukemia (CML). Blood, 112(11), 312.
  • Kitamura, T. (2022, November 22). The impact of BCR-ABL mutations on signaling pathway activation in CML [Video]. YouTube. [Link]

  • Nam, S., Kim, D., Cheng, J. Q., Zhang, S., Lee, J. H., Buettner, R., ... & Jove, R. (2005). Action of the Src Family Kinase Inhibitor, Dasatinib (BMS-354825), on Human Prostate Cancer Cells. Cancer Research, 65(20), 9185-9189.
  • Broustas, C. G., & Lieberman, H. B. (2018).
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Müller, M. C., Cortes, J. E., Kim, D. W., Druker, B. J., Erben, P., Pasquini, R., ... & Hochhaus, A. (2009).
  • Cilloni, D., & Saglio, G. (2012). Molecular pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930–937.

Sources

The Double-Edged Sword: A Comparative Guide to Cross-Reactivity Profiling of 5-Aminoisothiazole-4-carboxamide-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, protein kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology. The 5-aminoisothiazole-4-carboxamide scaffold represents a privileged structure in this domain, serving as the backbone for numerous potent kinase inhibitors. However, the therapeutic efficacy of these compounds is intrinsically linked to their selectivity. Unintended interactions with off-target kinases can lead to a spectrum of outcomes, from beneficial polypharmacology to severe adverse effects. This guide provides an in-depth, comparative analysis of cross-reactivity profiling for this important class of compounds, using the well-characterized inhibitor Dasatinib as a central case study. We will delve into the experimental methodologies, the interpretation of selectivity data, and the crucial implications for drug development.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites. This conservation presents a formidable challenge in designing truly specific inhibitors. A compound that potently inhibits its intended target may also interact with dozens of other kinases, leading to a complex pharmacological profile. Therefore, comprehensive cross-reactivity profiling is not merely a checkbox in preclinical development; it is a critical step that informs lead optimization, predicts potential toxicities, and can even unveil new therapeutic opportunities.[1][2][3]

The decision to pursue a highly selective versus a multi-targeted inhibitor is a strategic one, dictated by the therapeutic context. A "clean" inhibitor with a narrow target profile may be desirable for indications where a single kinase is the primary driver of disease. Conversely, a "dirty" inhibitor with a broader profile might be advantageous in complex diseases like cancer, where redundant signaling pathways can circumvent the effects of a highly specific agent. Dasatinib, a potent inhibitor of the BCR-ABL fusion protein and SRC family kinases, exemplifies the clinical utility of a multi-targeted approach in treating chronic myeloid leukemia (CML).[1][4][5] However, its broader kinome interactions are also linked to some of its known side effects.[6]

Methodologies for Kinome-Wide Profiling

A robust assessment of kinase inhibitor selectivity requires a multi-pronged approach, combining both biochemical and cellular assays. Each methodology offers unique insights into the compound's interaction landscape.

Biochemical Assays: A Purified Perspective

Biochemical assays utilize purified, recombinant kinases to provide a direct measure of a compound's inhibitory activity against a large panel of targets. These in vitro assays are essential for determining the intrinsic affinity of an inhibitor for each kinase, independent of cellular context.

Key Techniques:

  • Radiometric Assays: The historical gold standard, these assays measure the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate. While highly sensitive and direct, the use of radioactivity presents logistical and safety challenges.

  • Fluorescence-Based Assays: These methods, including Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), offer non-radioactive alternatives with high-throughput capabilities. They rely on changes in fluorescence signals upon substrate phosphorylation or inhibitor binding.

  • Luminescence-Based Assays: Techniques like Promega's Kinase-Glo® measure kinase activity by quantifying the amount of ATP remaining in the reaction. A decrease in luminescence indicates ATP consumption by the kinase.

  • Competition Binding Assays (e.g., KINOMEscan™): This powerful platform, developed by DiscoveRx (now part of Eurofins), measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases. The amount of kinase captured on the solid support is quantified, providing a measure of the test compound's binding affinity. This method is independent of ATP and provides dissociation constants (Kd) as a measure of affinity.[7][8]

Experimental Protocol: Representative KINOMEscan™ Profiling

  • Library Preparation: A comprehensive library of human kinases is expressed as fusions with a DNA tag.

  • Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition: The DNA-tagged kinases are incubated with the immobilized inhibitor in the presence of the test compound (e.g., Dasatinib) at a fixed concentration (e.g., 1 µM).

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates stronger binding of the test compound to the kinase.

KINOMEscan_Workflow cluster_preparation Preparation cluster_assay Competition Assay cluster_analysis Analysis Kinase DNA-tagged Kinase Incubation Incubation Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound (e.g., Dasatinib) Compound->Incubation qPCR qPCR Quantification Incubation->qPCR Data Data Interpretation (% Inhibition) qPCR->Data

Cellular Assays: Profiling in a Physiological Context

While biochemical assays are invaluable for determining intrinsic affinity, they do not fully recapitulate the complex environment inside a living cell. Cellular assays are therefore essential to understand how factors such as membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins influence a compound's target engagement and downstream signaling effects.

Key Techniques:

  • Chemical Proteomics: This powerful approach uses affinity-based probes to pull down the cellular targets of a drug from cell lysates. The captured proteins are then identified and quantified by mass spectrometry. This method provides a snapshot of the drug's direct binding partners within the cellular proteome.[1]

  • Phosphoproteomics: This technique measures changes in the phosphorylation status of thousands of proteins within a cell upon treatment with an inhibitor. By identifying which phosphorylation events are altered, researchers can infer the upstream kinases that are being inhibited and map the compound's impact on signaling pathways.

  • Cell-Based Target Engagement Assays: Reporter assays, such as NanoBRET™, can be used to measure the engagement of a compound with its target kinase in living cells in real-time.

Experimental Protocol: Representative Chemical Proteomics Workflow

  • Probe Synthesis: The kinase inhibitor of interest is chemically modified to incorporate a reactive group and a reporter tag (e.g., biotin), creating an affinity probe.

  • Cellular Treatment: Live cells are treated with the affinity probe.

  • Lysis and Capture: The cells are lysed, and the probe-bound proteins are captured on streptavidin-coated beads.

  • Washing and Elution: Non-specifically bound proteins are washed away, and the captured proteins are eluted.

  • Mass Spectrometry: The eluted proteins are identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The identified proteins are ranked based on their abundance in the probe-treated sample compared to a control, revealing the inhibitor's target profile.

Chemical_Proteomics_Workflow Start Live Cells Treatment Treat with Affinity Probe Start->Treatment Lysis Cell Lysis Treatment->Lysis Capture Affinity Capture (Streptavidin Beads) Lysis->Capture Wash_Elute Wash & Elute Capture->Wash_Elute MS LC-MS/MS Analysis Wash_Elute->MS Analysis Target Identification & Quantification MS->Analysis

Case Study: The Cross-Reactivity Profile of Dasatinib

Dasatinib (BMS-354825) is an orally available, ATP-competitive inhibitor with a 2-aminothiazole core that is structurally related to the 5-aminoisothiazole-4-carboxamide scaffold. It is approved for the treatment of imatinib-resistant CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[4] Its clinical success is attributed to its potent inhibition of BCR-ABL and SRC family kinases. However, extensive profiling has revealed that Dasatinib interacts with a significant number of other kinases.

Biochemical Selectivity of Dasatinib

A comprehensive KINOMEscan™ screen of Dasatinib at 1 µM reveals a broad range of interactions across the kinome. The data below is a representative subset of kinases inhibited by Dasatinib, illustrating its polypharmacology.

Kinase FamilyTarget Kinase% Inhibition at 1 µMPrimary Target/Off-Target
Tyrosine Kinase ABL199Primary
ABL299Primary
SRC98Primary
LYN98Primary
YES197Primary
FYN96Primary
KIT95Off-Target
PDGFRα94Off-Target
PDGFRβ93Off-Target
EPHA288Off-Target
DDR185Off-Target
Serine/Threonine Kinase p38α (MAPK14)75Off-Target
ROCK168Off-Target
PIM165Off-Target
GAK60Off-Target

This table presents a simplified, illustrative subset of Dasatinib's targets. The full kinome scan reveals interactions with many more kinases.

The selectivity of Dasatinib can be visualized using a kinome tree map, where inhibited kinases are highlighted.

// Define some kinase groups as nodes TK [label="TK", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; TKL [label="TKL", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; STE [label="STE", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; CK1 [label="CK1", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; AGC [label="AGC", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; CAMK [label="CAMK", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; CMGC [label="CMGC", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Primary Targets (highlighted in red) ABL [label="ABL", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=doublecircle]; SRC [label="SRC", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=doublecircle];

// Significant Off-Targets (highlighted in yellow) KIT [label="KIT", fillcolor="#FBBC05", fontcolor="#202124"]; PDGFR [label="PDGFR", fillcolor="#FBBC05", fontcolor="#202124"]; EPH [label="EPH", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38", fillcolor="#FBBC05", fontcolor="#202124"];

// Connect the groups TK -> TKL -> STE -> CK1 -> AGC -> CAMK -> CMGC -> TK [style=invis];

// Connect targets to their groups TK -> ABL; TK -> SRC; TK -> KIT; TK -> PDGFR; TK -> EPH; CMGC -> p38; } Illustrative Kinome Tree Map for Dasatinib.

Cellular Target Profile of Dasatinib

Chemical proteomics studies in CML cell lines have largely confirmed the biochemical findings, identifying ABL and SRC family kinases as the primary targets of Dasatinib.[1] However, these studies have also revealed additional cellular interactors that were not as prominent in the biochemical screens, highlighting the importance of profiling in a more physiological context. For example, some studies have identified interactions with non-kinase proteins, which would be missed by kinase-focused biochemical assays.[1]

Interpreting the Data: From Profile to Prediction

The wealth of data generated from cross-reactivity profiling must be carefully interpreted to guide drug development. Key considerations include:

  • Potency: It is not enough to know which kinases are inhibited; the potency of inhibition (e.g., IC₅₀ or Kd) is critical. A compound may interact with many kinases at high concentrations, but only a few at physiologically relevant doses.

  • Structure-Activity Relationship (SAR): By comparing the selectivity profiles of structurally related analogs, medicinal chemists can identify the molecular features that confer selectivity. This iterative process is central to lead optimization.

  • Therapeutic Window: The difference in potency between on-target and off-target inhibition defines the therapeutic window. A wider window suggests a lower likelihood of off-target side effects at therapeutic doses.

  • Clinical Implications: The known biological functions of the off-target kinases can provide clues to potential side effects or opportunities for drug repurposing. For instance, Dasatinib's inhibition of KIT and PDGFR contributes to its broader anti-cancer activity but may also be linked to some of its adverse effects.[3][6]

Conclusion: A Holistic Approach to Kinase Inhibitor Profiling

The development of safe and effective 5-aminoisothiazole-4-carboxamide-based kinase inhibitors hinges on a deep understanding of their cross-reactivity profiles. A comprehensive assessment, integrating both biochemical and cellular methodologies, is paramount. As we have seen with the case study of Dasatinib, a multi-targeted activity profile can be a double-edged sword, offering enhanced efficacy in some contexts while introducing the risk of off-target toxicities. By embracing a holistic and data-driven approach to selectivity profiling, researchers can navigate this complex landscape, ultimately leading to the development of more refined and impactful targeted therapies.

References

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549.
  • Golas, J. M., et al. (2005). Dasatinib (BMS-354825) is a potent inhibitor of the ABL, SRC, and KIT kinases and is effective in the treatment of chronic myeloid leukemia. Cancer Research, 65(19), 8963-8969.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Shah, N. P., et al. (2008). Dasatinib in imatinib-resistant or -intolerant chronic myeloid leukemia. Blood, 112(9), 3591-3596.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Vasta, J. D., et al. (2018). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 13(1), 125-135.
  • Anastassiadis, T., et al. (2011). A comprehensive map of the human kinase interactome. Biochemical Journal, 438(2), 375-385.
  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Kantarjian, H., et al. (2006). Dasatinib versus imatinib in newly diagnosed chronic-phase chronic myeloid leukemia. New England Journal of Medicine, 354(24), 2542-2551.
  • O'Hare, T., et al. (2009). In vitro activity of Bcr-Abl inhibitors AMN107 and BMS-354825 against clinically relevant imatinib-resistant Abl kinase domain mutants. Cancer Research, 65(11), 4500-4505.
  • Rix, U., et al. (2007). Chemical proteomic profiling of the landscape of kinase inhibitors.
  • DiscoverX Corporation. KINOMEscan™ Technology. [Online] Available at: [Link]

  • Quintás-Cardama, A., et al. (2007). Dasatinib (BMS-354825) is active in Philadelphia chromosome-positive chronic myelogenous leukemia after imatinib and nilotinib (AMN107) resistance. Blood, 109(2), 497-499.
  • Weisberg, E., et al. (2005). Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl. Cancer Cell, 7(2), 129-141.
  • Wells, C. I., et al. (2021). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Cell Systems, 12(8), 815-829.e6.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Aminoisothiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 5-Aminoisothiazole-4-carboxamide. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. Adherence to these protocols is not merely a matter of regulatory compliance but a core component of responsible scientific practice. This guide is structured to provide a deep, causal understanding of the necessary procedures, ensuring that every step is a self-validating component of a robust safety system.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This foundational knowledge dictates the necessary precautions, from personal protective equipment (PPE) to the final disposal pathway. 5-Aminoisothiazole-4-carboxamide, like many heterocyclic amide compounds, presents specific risks that must be managed.

The primary hazards are identified through the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). While a specific Safety Data Sheet (SDS) for the exact CAS number of 5-Aminoisothiazole-4-carboxamide may vary between suppliers, data from closely related aminothiazole and aminoimidazole analogs provide a reliable hazard profile.[1][2][3][4]

Hazard Class GHS Hazard Code Description Primary Precaution
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]Avoid direct skin contact; wear appropriate gloves.
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2]Wear safety glasses or goggles.
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1][2]Handle in a well-ventilated area or chemical fume hood.
Acute Toxicity (Oral)H302Harmful if swallowed.[4]Do not ingest; wash hands thoroughly after handling.

Causality: The irritant nature of this compound stems from its chemical reactivity with biological tissues. Upon contact, it can disrupt cell membranes, leading to inflammation and irritation. This fundamental understanding underscores the critical need for barrier protection (gloves, eye protection) to prevent exposure.

Core Principles of Chemical Waste Management

The disposal of 5-Aminoisothiazole-4-carboxamide is governed by universal principles of hazardous waste management. These principles ensure that chemical waste is handled in a manner that protects both laboratory personnel and the environment. The entire process is regulated by governmental bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[5][6][7]

A logical decision-making framework should be applied the moment a chemical is deemed "waste"—that is, when it is no longer intended for use.[8]

Disposal_Workflow cluster_Lab_Operations In-Lab Operations cluster_Storage_and_Disposal Waste Accumulation & Disposal Start Unused 5-Aminoisothiazole-4-carboxamide or Contaminated Material PPE Don PPE Goggles, Gloves, Lab Coat Start:f1->PPE:f0 Segregate Segregate as Solid Waste Place in Designated Container PPE:f0->Segregate:f0 Label Label Container Full Chemical Name Date & Hazards Segregate:f0->Label:f0 Store Store in SAA Use Secondary Containment Keep Lid Closed Label:f0->Store:f0 Pickup Request EHS Pickup Waste Transferred to Licensed Contractor Store:f0->Pickup:f0 End Final Disposal (Incineration) Pickup:f0->End

Caption: End-to-end disposal workflow for 5-Aminoisothiazole-4-carboxamide.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 24, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved January 24, 2026, from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved January 24, 2026, from [Link]

  • 5-Aminoimidazole-4-carboxamide. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Safety Data Sheet: 5-Aminoimidazole-4-carboxamide. (2025, December 19). Thermo Fisher Scientific.
  • Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved January 24, 2026, from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved January 24, 2026, from [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. (n.d.). ASHP. Retrieved January 24, 2026, from [Link]

  • Safety Data Sheet: 4-Aminoimidazole-5-carboxamide. (n.d.). Metascience. Retrieved January 24, 2026, from [Link]

  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved January 24, 2026, from [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). U.S. Environmental Protection Agency. Retrieved January 24, 2026, from [Link]

  • Safety Data Sheet: 2-aminothiazole. (2025, October 7). Sigma-Aldrich.
  • Laboratory Waste Disposal Guide. (2024, March 19). Business Waste. Retrieved January 24, 2026, from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved January 24, 2026, from [Link]

  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. (2019, March 15). EHS Today. Retrieved January 24, 2026, from [Link]

  • Safety Data Sheet: 4-Cyano-1H-imidazole-5-carboxamide. (2022, May 16). Apollo Scientific.
  • Short and efficient synthesis of 5-aminothiazole-4-carboxamide. (2014, May 7). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Safety Data Sheet: 2-Aminothiazole-5-carboxylic acid. (2010, October 12). Thermo Fisher Scientific.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved January 24, 2026, from [Link]

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved January 24, 2026, from [Link]

  • Proper Handling and Disposal of Laboratory Waste. (2017, July 14). JoVE. Retrieved January 24, 2026, from [Link]

  • A safety and chemical disposal guideline for Minilab users. (n.d.). GPHF. Retrieved January 24, 2026, from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved January 24, 2026, from [Link]

  • NIH Waste Disposal Guide 2022. (2022).
  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency. Retrieved January 24, 2026, from [Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency. Retrieved January 24, 2026, from [Link]

  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • 2-Aminothiazole-4-carboxylic acid. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Safety Data Sheet: 2-Amino-5-methylthiazole. (2010, March 29). Thermo Fisher Scientific.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminoisothiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Aminoisothiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.